4-(3,4-Dimethoxyphenyl)-1-butene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-but-3-enyl-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELZJYVGMOUCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide on 4-(3,4-Dimethoxyphenyl)-1-butene and Its Isomer
A Note to Researchers, Scientists, and Drug Development Professionals:
Initial searches for the chemical properties and biological activities of 4-(3,4-Dimethoxyphenyl)-1-butene yielded limited specific data. However, a significant body of research exists for its structural isomer, 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol . This technical guide will provide a comprehensive overview of the available data on this well-studied analogue, which is of considerable interest in pharmacological research, particularly in the area of melanogenesis.
Core Chemical Properties of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol, also known by its CAS number 69768-97-4, is a naturally occurring phenolic compound.[1][2][3] It has been isolated from plant sources such as Orophea yunnanensis.[1] The compound is typically described as an oil or a pale yellow oily liquid.[1][4]
Table 1: Physicochemical Properties of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃[2][3] |
| Molecular Weight | 208.25 g/mol [2] |
| CAS Number | 69768-97-4[1][2][3] |
| Appearance | Oil / Pale yellow oily liquid[1][4] |
| Purity | >97%[] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4][] |
| Storage Conditions | 2-8°C[] |
| XLogP3 | 1.7[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Rotatable Bond Count | 5[2] |
| Exact Mass | 208.109944368 Da[2] |
| Topological Polar Surface Area | 38.7 Ų[2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for this compound are available in scientific databases.[2]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) data have been reported.[2]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra have been documented.[2]
Experimental Protocols: Synthesis
A prevalent method for the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol commences with 3,4-dimethoxybenzaldehyde as the starting material.[]
Protocol Overview:
-
Reduction of the Aldehyde: The aldehyde functionality of 3,4-dimethoxybenzaldehyde is reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[]
-
Carbon Chain Extension and Olefination: The subsequent step involves the introduction of the butenyl side chain and the formation of the double bond. This is commonly accomplished through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, where the alcohol is reacted with an appropriate phosphonium ylide or phosphonate ester.[]
-
Purification: The final product is purified from the reaction mixture using standard laboratory techniques such as column chromatography or crystallization to yield pure 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.[]
Biological Activity and Signaling Pathways
Research has indicated that 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol possesses biological activity, specifically in the enhancement of melanogenesis.[3] This property makes it a molecule of interest for potential therapeutic applications in conditions related to hypopigmentation.[3]
Mechanism of Action in Melanogenesis
The compound has been demonstrated to promote the synthesis of melanin.[3] A key aspect of this activity is the upregulation of tyrosinase, a critical enzyme in the melanin production pathway.[3]
Signaling Cascade
The pro-melanogenic effects of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol are reported to be mediated through the Upstream Stimulating Factor-1 (USF1) dependent pathway.[3]
References
- 1. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | 69768-97-4 | Benchchem [benchchem.com]
- 2. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | CAS:69768-97-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. theclinivex.com [theclinivex.com]
A Comprehensive Technical Guide to (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, a phenylbutanoid of significant interest in biomedical research and drug development. While the initial query specified 4-(3,4-Dimethoxyphenyl)-1-butene, the preponderance of scientific literature and chemical databases points to the biologically active and commercially available compound being (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol. This guide will focus on this latter compound, detailing its chemical properties, biological activities, and the experimental protocols utilized in its study.
Chemical Identification and Properties
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, also known by the synonym DMPB, is a natural product isolated from plants of the Zingiberaceae family, such as Zingiber cassumunar and Zingiber montanum.[1][2] It has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, and particularly its melanogenesis-enhancing properties.[3]
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value |
| IUPAC Name | (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol[1][] |
| CAS Number | 69768-97-4[1][2][3][][5][6] |
| Molecular Formula | C₁₂H₁₆O₃[1][2][3][][5][6] |
| Molecular Weight | 208.25 g/mol [1][2][3] |
| Appearance | Pale yellow oily liquid or oil[3][][6] |
| Purity | >97% or >=98%[][5][6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |
| Storage | 2-8°C[][6] |
Biological Activity: Melanogenesis
A primary area of research for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol is its role in melanogenesis, the process of melanin synthesis. Studies have shown that this compound can enhance melanin production in B16F10 melanoma cells and human primary melanocytes.[5] This has led to its investigation as a potential therapeutic agent for hypopigmentation disorders.[3][5] The proposed mechanism of action involves the activation of the ERK and p38 signaling pathways, leading to an increase in the levels of tyrosinase, a key enzyme in melanin synthesis.[5]
Signaling Pathway in Melanogenesis
The following diagram illustrates the proposed signaling pathway by which (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol enhances melanin synthesis.
Caption: Proposed signaling cascade for DMPB-induced melanogenesis.
Experimental Protocols
The following are summaries of experimental protocols that have been used to investigate the effects of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol.
1. Cell Culture and Treatment:
-
Cell Lines: B16F10 melanoma cells and human primary melanocytes are commonly used.[5]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for specific time periods to assess its effects.
2. Melanin Content Assay:
-
Principle: This assay quantifies the amount of melanin produced by the cultured cells.
-
Procedure:
-
After treatment with the compound, cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is solubilized in a solution of NaOH and heated to dissolve the melanin.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 475 nm) using a spectrophotometer.
-
The melanin content is normalized to the total protein content of the cell lysate.
-
3. Western Blot Analysis for Signaling Proteins:
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK and p38, to determine the activation state of these signaling pathways.
-
Procedure:
-
Cell lysates are prepared from treated and untreated cells.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-ERK, anti-phospho-p38).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the melanogenic effects of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol.
Caption: Workflow for studying the effects of DMPB on melanogenesis.
Conclusion
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol is a promising natural compound with well-documented effects on melanogenesis. Its ability to upregulate melanin synthesis through the activation of the ERK and p38 signaling pathways presents a potential therapeutic avenue for treating hypopigmentation disorders. The experimental protocols and workflows detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacological potential of this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.
References
- 1. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | 69768-97-4 | Benchchem [benchchem.com]
- 5. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | CAS:69768-97-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. 4-(3ï¼4-Dimethoxyphenyl)-3-buten-1-ol | CAS:69768-97-4 | ChemNorm [chem-norm.com]
An In-depth Technical Guide on 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
For correspondence: [AI Assistant Contact Information]
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol, a compound often associated with the synonym (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and the acronym DMPB. While the initial query referenced 4-(3,4-Dimethoxyphenyl)-1-butene, the predominant body of scientific literature points to the -3-en-1-ol isomer as the compound of significant research interest, particularly for its effects on melanogenesis. This document details its chemical properties, synthesis protocols, and its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol is a phenylbutanoid naturally found in plants such as Zingiber cassumunar and Orophea yunnanensis.[1] Its structure is characterized by a 3,4-dimethoxyphenyl group attached to a butenol chain.
Table 1: Chemical and Physical Properties of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[2] |
| Molecular Weight | 208.25 g/mol | PubChem[2] |
| CAS Number | 69768-97-4 | PubChem[2] |
| IUPAC Name | (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | PubChem[2] |
| Appearance | Pale yellow oily liquid | Benchchem[1] |
| Purity | ≥98% | ScreenLib[3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[4] |
Experimental Protocols: Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol can be achieved through several chemical routes, typically starting from 3,4-dimethoxybenzaldehyde.
Protocol 1: Synthesis via Aldehyde Reduction and Olefination
This widely used method involves a three-step process:
-
Reduction of the Aldehyde: 3,4-dimethoxybenzaldehyde is reduced to 3,4-dimethoxybenzyl alcohol. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a solvent such as ethanol or tetrahydrofuran (THF).[]
-
Hydroxyl Group Protection: To prevent unwanted side reactions in the subsequent steps, the hydroxyl group of the alcohol is protected, often through acetylation or benzoylation.[1]
-
Olefination and Deprotection: A Wittig or Horner-Wadsworth-Emmons reaction is then employed to introduce the double bond. This involves reacting the protected intermediate with a suitable phosphonium ylide or phosphonate ester.[] The final step is the deprotection of the hydroxyl group to yield 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.
Protocol 2: Vanillin-Based Synthesis
An alternative and cost-effective approach begins with vanillin:
-
Methylation: The hydroxyl group of vanillin is methylated using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) to form 3,4-dimethoxybenzaldehyde (veratraldehyde).[1]
-
Reduction: The resulting veratraldehyde is then reduced to 3,4-dimethoxybenzyl alcohol using NaBH₄.[1]
-
Bromination and Grignard Reaction: The alcohol is converted to 3,4-dimethoxybenzyl bromide using a reagent like boron tribromide (BBr₃). A subsequent Grignard reaction with allyl magnesium bromide leads to the formation of the target compound.[1]
Biological Activity and Signaling Pathways
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol has demonstrated notable biological activities, including anti-inflammatory and antibacterial properties.[1] A significant area of research is its ability to enhance melanogenesis, the process of melanin production.
The compound has been shown to increase melanin synthesis in B16F10 melanoma cells and human primary melanocytes.[4] This effect is mediated through the activation of specific signaling pathways.
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol enhances melanogenesis by activating the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][4] This activation leads to an increase in the expression of tyrosinase, a key enzyme in melanin production.[4]
Interestingly, while activating the MAPK pathway, 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol does not alter the levels of microphthalmia-associated transcription factor (MITF), a primary regulator of melanogenesis. Instead, it increases the levels and promotes the nuclear localization of Upstream Stimulating Factor-1 (USF1).[1][4] Knockdown of USF1 has been shown to diminish the melanin-promoting effects of the compound, indicating that USF1 is a critical downstream effector in this pathway.[4]
The following diagram outlines a typical experimental workflow to assess the melanogenic effects of 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.
References
- 1. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | 69768-97-4 | Benchchem [benchchem.com]
- 2. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | CAS 69768-97-4 | ScreenLib [screenlib.com]
- 4. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | CAS:69768-97-4 | Manufacturer ChemFaces [chemfaces.com]
Spectroscopic Characterization of 4-(3,4-Dimethoxyphenyl)-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of 4-(3,4-dimethoxyphenyl)-1-butene. Due to the limited availability of published experimental data for this specific compound in public scientific databases, this document focuses on the standardized methodologies for acquiring and interpreting the necessary spectroscopic information. The provided protocols are designed to enable researchers to generate high-quality data for this and similar molecules.
Data Presentation
While extensive searches of chemical databases and scientific literature did not yield experimentally-derived spectroscopic data for this compound, the following tables are structured for the presentation of such data once acquired.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Fragment Assignment |
| Data not available |
Predicted Spectroscopic Features
Based on the chemical structure of this compound, the following spectral features are anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the dimethoxyphenyl ring, the vinyl protons of the butene group, the allylic and benzylic methylene protons, and the methoxy group protons.
-
¹³C NMR: Resonances for the aromatic carbons, the olefinic carbons of the double bond, the aliphatic carbons of the butyl chain, and the methoxy carbons.
-
IR: Characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the alkene and the aromatic ring, and C-O stretching of the ether groups.
-
MS: A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆O₂), and fragmentation patterns resulting from the loss of fragments such as the butyl chain or methoxy groups.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment and results in a spectrum where each unique carbon atom appears as a singlet.
-
A larger number of scans is necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place the solution in a liquid IR cell.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
The molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-depth Technical Guide on the Natural Occurrence of 4-(3,4-Dimethoxyphenyl)-1-butene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activities of 4-(3,4-dimethoxyphenyl)-1-butene derivatives. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Natural Occurrence and Quantitative Data
This compound derivatives are a class of phenylbutanoids found in various plant species. The most well-documented of these is (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, commonly referred to as Compound D, which has been predominantly isolated from the rhizomes of Zingiber cassumunar Roxb. and Orophea yunnanensis.[1][2] Other naturally occurring derivatives include (E)-4-(3,4-dimethoxyphenyl)but-3-enyl acetate and (E)-(3,4-dimethoxyphenyl)butadiene (DMPBD).[3]
The concentration of these compounds can vary depending on the geographical location and genetic variety of the plant.[1] Below is a summary of the quantitative analysis of these derivatives in Zingiber cassumunar rhizomes from various studies.
| Compound | Plant Source | Plant Part | Percentage Content (% w/w of dry powdered rhizomes) | Reference |
| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (Compound D) | Zingiber cassumunar | Rhizome | 0.400 ± 0.001 to 1.642 ± 0.005 | [4] |
| (E)-4-(3,4-dimethoxyphenyl)butadiene (DMPBD) | Zingiber cassumunar (four varieties) | Rhizome | 0.90 ± 0.01 to 1.61 ± 0.05 | [5] |
| Total Phenylbutanoids in Phenylbutanoid-Rich Extract (PZE) | Zingiber cassumunar | Rhizome | Up to 48.3 | [6] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound derivatives from plant materials.
2.1. Extraction
A common method for extracting these compounds from dried plant material involves solvent extraction.
-
Microwave-Assisted Extraction (for phenylbutenoid-rich extract):
-
Solvent Extraction (for general analysis):
-
Dried and powdered rhizomes of Zingiber cassumunar are macerated with a suitable organic solvent.[7] Hexane has been identified as a highly appropriate solvent for maximizing phenylbutanoid content.[6] Ethanol is also commonly used.[7][8]
-
The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[8]
-
2.2. Isolation
The isolation of individual this compound derivatives from the crude extract is typically achieved through chromatographic techniques.
-
Column Chromatography:
-
The crude extract is subjected to column chromatography on silica gel.[2][8]
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a hexane-ethyl acetate gradient.[2][8]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.
-
Fractions containing the desired compound are pooled, and the solvent is evaporated to yield the isolated derivative. Further purification may be necessary using repeated column chromatography.[8]
-
2.3. Quantification
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the primary methods for the quantitative analysis of these derivatives.
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array detector.
-
Column: A reversed-phase C18 column is typically used.[4][6]
-
Mobile Phase: A gradient elution is often employed. One successful method uses a gradient of 2% acetic acid in deionized water and methanol.[8] Another method utilizes a mixture of 0.5% aqueous trifluoroacetic acid and acetonitrile.[4]
-
Detection: The compounds are detected by monitoring the UV absorbance at a specific wavelength.
-
Quantification: The concentration of the compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of the pure compound.[4][8] The validation of the HPLC method should include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][7]
-
-
High-Performance Thin-Layer Chromatography (HPTLC):
-
Stationary Phase: HPTLC plates pre-coated with silica gel.
-
Mobile Phase: A suitable solvent system is used for development.
-
Detection: The plates are visualized under UV light, and the spots are quantified using a densitometer.
-
Quantification: Similar to HPLC, quantification is based on a calibration curve prepared from known concentrations of the standard compound. The method should be validated according to ICH guidelines for linearity, precision, accuracy, LOD, and LOQ.[1]
-
Signaling Pathways and Logical Relationships
3.1. Biosynthetic Pathway
This compound derivatives are synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of phenolic compounds.
Caption: Biosynthetic pathway of this compound derivatives.
3.2. Anti-Inflammatory Signaling Pathway
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol and related phenylbutenoids have demonstrated significant anti-inflammatory properties.[3] Their mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB, Akt/MAPK, and the reduction of pro-inflammatory mediators.[3]
Caption: Anti-inflammatory signaling pathway of this compound derivatives.
3.3. Melanogenesis Signaling Pathway
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol has also been shown to increase melanogenesis.[1] This effect is mediated through the activation of the ERK and p38 MAPK signaling pathways.
Caption: Melanogenesis signaling pathway of (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol.
References
- 1. High-performance thin-layer chromatography analysis of (E)-4-(3ʹ,4ʹ-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar Roxb rhizome extract: An application on genetic differentiation | Tangyuenyongwatana | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical analysis and biological effects of Zingiber cassumunar extract and three phenylbutenoids: targeting NF-κB, Akt/MAPK, and caspase-3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Thin-layer chromatography-densitometry analysis of dimethoxyphenylbutadiene content in Zingiber cassumunar rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. METHOD VALIDATION OF (E)-4-(3', 4'-DIMETHOXYPHENYL)-BUT-3-EN-1-OL IN ZINGIBER CASSUMUNAR ROXB. WITH DIFFERENT EXTRACTION TECHNIQUES | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Veratrole Derivatives as Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of veratrole (1,2-dimethoxybenzene) derivatives, which are crucial precursors in the pharmaceutical and fine chemical industries. Veratrole's electron-rich aromatic ring makes it a versatile starting material for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This document details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates the biological context of these derivatives by visualizing their interaction with significant signaling pathways.
Core Synthetic Methodologies and Experimental Protocols
The functionalization of veratrole is primarily achieved through electrophilic aromatic substitution reactions. The two methoxy groups activate the ring, directing incoming electrophiles to the ortho and para positions. Key transformations include Friedel-Crafts acylation and Vilsmeier-Haack formylation, which are instrumental in producing valuable intermediates like acetoveratrone and veratraldehyde.
Friedel-Crafts Acylation of Veratrole
Friedel-Crafts acylation introduces an acyl group onto the veratrole ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. This reaction is a cornerstone for the synthesis of aromatic ketones, which are important precursors for various pharmaceuticals.[1][2] The presence of two methoxy groups in veratrole enhances its reactivity towards electrophilic substitution compared to anisole.[3]
Experimental Protocol: Synthesis of 3,4-Dimethoxyacetophenone (Acetoveratrone)
This protocol is adapted from studies on Friedel-Crafts acylation of veratrole using solid acid catalysts and acetic anhydride.[2][3]
-
Materials: Veratrole (10 mmol), acetic anhydride (15 mmol), solid acid catalyst (e.g., nanocrystalline ZSM-5, 0.25 g).[2][3]
-
Apparatus: A 50 ml two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, placed in an oil bath.[3]
-
Procedure:
-
To the round-bottomed flask, add veratrole, acetic anhydride, and the solid acid catalyst.[3]
-
The mixture is stirred and heated to 130°C for 5 hours.[3]
-
The progress of the reaction is monitored by Gas Chromatography (GC).[3]
-
Upon completion, the catalyst is separated by decantation.[3]
-
The resulting mixture is then distilled to isolate the product, 3,4-dimethoxyacetophenone.[3]
-
-
Work-up and Analysis: The crude product can be further purified by recrystallization or column chromatography. The structure and purity should be confirmed using spectroscopic methods such as IR, ¹H NMR, and GC-MS.[1][4]
Vilsmeier-Haack Formylation of Veratrole
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like veratrole to produce aldehydes, such as veratraldehyde.[5][6] The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[1][3]
Experimental Protocol: Synthesis of Veratraldehyde
This protocol is based on a common industrial synthesis method for veratraldehyde.[7][8]
-
Materials: Veratrole (100-120 parts by weight), 1,2-dichloroethane (300-400 parts), phosphorus oxychloride (200-240 parts), N,N-dimethylformamide (95-115 parts).[7]
-
Apparatus: A reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Procedure:
-
In the reaction vessel, dry 1,2-dichloroethane is charged, followed by the addition of phosphorus oxychloride with stirring.[7]
-
The temperature is lowered to below 15°C, and N,N-dimethylformamide is added dropwise, maintaining the temperature at 18°C.[7]
-
The reaction mixture is then heated to 65°C ± 2°C and maintained for 5 hours.[7]
-
The temperature is subsequently lowered to 45°C ± 2°C, and veratrole is added.[7]
-
The mixture is slowly heated to reflux and the reaction is continued for approximately 24 hours, monitoring the veratrole content until it is below 1.5%.[7]
-
-
Work-up and Purification:
Quantitative Data on Veratrole Derivative Synthesis
The efficiency of synthesizing veratrole derivatives is highly dependent on the chosen methodology and reaction conditions. The following tables summarize quantitative data from various synthetic routes.
Table 1: Synthesis of Veratraldehyde from Veratrole
| Method | Acylating/Formylating Agent | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Vilsmeier-Haack | N,N-Dimethylformamide | Phosphorus oxychloride | 1,2-Dichloroethane | Reflux, 24h | >92% | [7][8] |
| Friedel-Crafts | Oxoethanoic acid, HCl | Lewis Acid | - | 70°C, 8h | Not specified | [5] |
| Methylation of Vanillin | Methyl sulfate | Potassium hydroxide | Water | - | 92-95% | [9] |
Table 2: Friedel-Crafts Acylation of Veratrole
| Acylating Agent | Catalyst | Reaction Conditions | Product | Conversion (%) | Selectivity (%) | Reference(s) |
| Acetic anhydride | Nanocrystalline ZSM-5 | 130°C, 5h | 3,4-Dimethoxyacetophenone | High | High | [2][3] |
| 4-Chlorobenzoyl chloride | 0.1TiO₂-SnOₓ | - | 4-Chloro-3',4'-dimethoxybenzophenone | 74% | 97% | [4] |
| Benzoic anhydride | Cs-DTP/K-10 | 90°C, 2h (solvent-free) | 3,4-Dimethoxybenzophenone | 89.3% | 100% | [4] |
Biological Significance and Signaling Pathways
Veratrole derivatives are precursors to a number of biologically active molecules. Understanding their mechanism of action is crucial for drug development. Below are visualizations of key signaling pathways affected by veratrole-derived compounds.
Inhibition of NADPH Oxidase by Apocynin Derivatives
Apocynin (4'-hydroxy-3'-methoxyacetophenone), a derivative of veratrole, and its dimer, diapocynin, are well-known inhibitors of NADPH oxidase (NOX).[7][10] This enzyme complex is a major source of reactive oxygen species (ROS) in inflammatory and neurodegenerative diseases.[9][11] Apocynin is believed to act as a prodrug, being oxidized to diapocynin, which then prevents the assembly of the active NOX complex by inhibiting the translocation of cytosolic subunits (p47phox and p67phox) to the membrane-bound components.[7]
Caption: Inhibition of NADPH Oxidase by Apocynin.
Inhibition of VEGFR-2 Signaling Pathway
Certain pyrrolo[2,1-f][7][9][11]triazine derivatives, which can be synthesized from veratrole-based precursors, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[12][13] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][14] By inhibiting the autophosphorylation of VEGFR-2, these compounds can block downstream signaling cascades, thereby preventing endothelial cell proliferation, migration, and survival.[15][16]
Caption: Inhibition of VEGFR-2 Signaling by Veratrole Derivatives.
This guide highlights the synthetic versatility of veratrole and its derivatives as precursors for developing new chemical entities with significant therapeutic potential. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in optimizing synthetic routes, while the signaling pathway diagrams provide a clear rationale for the development of targeted therapies.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
Potential biological activity of dimethoxyphenyl compounds
An In-depth Technical Guide to the Biological Activities of Dimethoxyphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by compounds containing the dimethoxyphenyl moiety. This structural feature is prevalent in numerous natural and synthetic molecules, conferring a range of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and development efforts in medicinal chemistry and drug discovery.
Anti-inflammatory Activity
Dimethoxyphenyl compounds have demonstrated significant potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key enzymes and signaling pathways integral to the inflammatory cascade.
A notable example is (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) , isolated from Zingiber cassumunar Roxb. Studies have shown that DMPBD possesses potent anti-inflammatory activity by inhibiting both the cyclooxygenase (CO) and lipoxygenase (LO) pathways[1].
Quantitative Data: Anti-inflammatory Activity
| Compound | Model / Assay | Target / Inducer | IC50 / Potency | Reference |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | EPP-induced rat ear edema | Ethyl phenylpropiolate | 21 nmol/ear | [1] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced rat ear edema | Arachidonic Acid | 60 nmol/ear | [1] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | TPA-induced rat ear edema | 12-O-tetradecanoylphorbol 13-acetate | 660 pmol/ear | [1] |
| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Collagen-induced platelet aggregation | Collagen | 0.35 mM | [1] |
| 7,4'-dimethoxy flavone | Carrageenan-induced rat paw edema | Carrageenan | 52.4% inhibition (max) | [2] |
| Dimethoxy flavones | In vitro cytokine inhibition | TNF-α, IL-1β | Concentration-dependent | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Treatment: The test compounds (e.g., dimethoxy flavones) or a standard drug are administered orally or intraperitoneally prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group[2].
In Vitro Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Procedure: The test compound is pre-incubated with the enzyme. The reaction is initiated by adding arachidonic acid.
-
Detection: The conversion of arachidonic acid to prostaglandin E2 (PGE2) is measured, often using an enzyme immunoassay (EIA) kit.
-
Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated[2].
Signaling Pathway Visualization
Caption: DMPBD anti-inflammatory mechanism via COX/LOX inhibition.
Anticancer Activity
The dimethoxyphenyl scaffold is a key pharmacophore in many anticancer agents. These compounds exert their effects through various mechanisms, including cytotoxicity, cell cycle arrest, apoptosis induction, and inhibition of crucial cellular targets like tubulin.
Quantitative Data: In Vitro Cytotoxicity
| Compound Class / Name | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Imidazo[1,2-a]pyridine analogues | A549, HeLa, B16F10 | Lung, Cervical, Melanoma | 2.0 - 20.0 µM | [3] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 | Lung | 0.15 ± 0.01 µM | [4] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 | Colon | 3.68 ± 0.59 µM | [4] |
| Dichlorinated 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (12) | A549 | Lung | 1.5 µg/mL | [5] |
| N-phenyl triazinone derivative (9) | HepG2 | Hepatocellular Carcinoma | 1.38 µM | [6] |
| N-pyridoyl triazinone derivative (10) | HepG2 | Hepatocellular Carcinoma | 2.52 µM | [6] |
| N-phenylthiazolyl triazinone derivative (11) | HepG2 | Hepatocellular Carcinoma | 3.21 µM | [6] |
| Chalcone-benzimidazolium salt (7f) | HL-60 | Promyelocytic Leukemia | 8.0-fold lower than Cisplatin | [7] |
| Chalcone-benzimidazolium salt (7f) | MCF-7 | Breast | 11.1-fold lower than Cisplatin | [7] |
| Chalcone-benzimidazolium salt (7f) | SW-480 | Colon | 5.8-fold lower than Cisplatin | [7] |
Experimental Protocols
MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined[4].
Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the effect of a compound on the cell cycle distribution.
-
Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in a particular phase suggests cell cycle arrest[6].
Workflow Visualization
Caption: Workflow for anticancer drug discovery with dimethoxyphenyls.
Antimicrobial Activity
Certain dimethoxyphenyl derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. These compounds often feature heterocyclic scaffolds, which, in combination with the dimethoxyphenyl group, contribute to their antimicrobial efficacy.
Quantitative Data: Antimicrobial Activity
| Compound Class / Name | Organism | Type | MIC (µg/mL) | Reference |
| Triazolo-thiadiazine derivatives (7a, 7b, 7i) | S. aureus, B. cereus, E. coli, P. aeruginosa | Bacteria | 1.56 - 100 | [8] |
| Triazolo-thiadiazine derivatives (7a, 7b, 7i) | C. albicans, A. niger | Fungi | 1.56 - 100 | [8] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | Bacteria | 1 | [9] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | Bacteria | 1 | [9] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | Bacteria | 2 | [9] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | Bacteria | 4 | [9] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Streptococcus pneumoniae | Bacteria | 8 | [9] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Listeria monocytogenes | Bacteria | 8 | [9] |
Experimental Protocols
Broth Microdilution Method for MIC Determination: This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism, no compound) and negative (medium, no microorganism) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[9].
Antioxidant Activity
The electron-donating nature of methoxy groups on a phenyl ring often imparts potent antioxidant and radical-scavenging properties to dimethoxyphenyl compounds. These properties are crucial for combating oxidative stress, which is implicated in numerous diseases[10].
Quantitative Data: Antioxidant Activity
| Compound | Assay | Result | Reference |
| 2-allyl-4-methoxyphenol | DPPH Radical Scavenging | Greater activity than eugenol | [11] |
| 2,4-dimethoxyphenol | DPPH Radical Scavenging | Greater activity than eugenol | [11] |
| 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol | Not specified | Potent antioxidative activity | [12] |
| 2'-aminochalcone derivatives | DPPH Radical Scavenging | Hydroxyl groups enhance activity | [13] |
| Eugenol | ORAC | Value = 2.12 ± 0.08 | [14] |
| Vanillin | ORAC | Value = 1.81 ± 0.19 | [14] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to evaluate the free-radical scavenging ability of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Procedure: A solution of the test compound at various concentrations is mixed with a methanolic or ethanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
Analysis: The percentage of radical scavenging activity is calculated, and the EC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined[11][13].
Logical Relationship Visualization
Caption: Structure-Activity Relationship (SAR) of dimethoxyphenyls.
Conclusion
Compounds featuring the dimethoxyphenyl moiety represent a versatile and promising class of molecules in drug discovery and development. Their demonstrated efficacy across anti-inflammatory, anticancer, antimicrobial, and antioxidant assays underscores their therapeutic potential. The data and protocols summarized in this guide serve as a valuable resource for researchers aiming to explore the structure-activity relationships of these compounds further and to design novel derivatives with enhanced potency and selectivity. Future work should continue to focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to accelerate their translation into clinical candidates.
References
- 1. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 5. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]
The Veratrole Moiety: A Cornerstone of Electron-Rich Aromaticity in Electrophilic Substitution
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the electron-rich nature of the veratrole (1,2-dimethoxybenzene) moiety and its pivotal role in electrophilic substitution reactions. This whitepaper provides a comprehensive overview of the electronic effects governing these reactions, detailed experimental protocols for key transformations, and a quantitative analysis of reaction outcomes.
The veratrole scaffold, characterized by a benzene ring substituted with two adjacent methoxy groups, is a common structural motif in numerous natural products and pharmaceutical agents. The profound electron-donating nature of the methoxy groups significantly activates the aromatic ring, making it highly susceptible to attack by electrophiles. This guide delves into the fundamental principles of this activation and the resulting regioselectivity observed in various electrophilic aromatic substitution reactions.
The Activating Power of Methoxy Groups: A Resonance and Inductive Perspective
The high reactivity of the veratrole moiety in electrophilic substitution is a direct consequence of the electronic properties of the two methoxy (-OCH₃) substituents. These groups exert a powerful electron-donating effect on the aromatic ring through two primary mechanisms:
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atoms of the methoxy groups can be delocalized into the π-system of the benzene ring. This delocalization, depicted in the resonance structures below, significantly increases the electron density at the ortho and para positions relative to the methoxy groups. This heightened nucleophilicity at these positions makes them preferential sites for electrophilic attack.
-
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy groups also exert a weak electron-withdrawing inductive effect. However, the resonance effect is substantially stronger and dominates the overall electronic character of the molecule, leading to a net activation of the ring.
This interplay of electronic effects not only enhances the rate of reaction compared to unsubstituted benzene but also dictates the regiochemical outcome of the substitution.
Regioselectivity in Electrophilic Substitution of Veratrole
The ortho- and para-directing influence of the methoxy groups leads to the preferential formation of specific isomers. In the case of veratrole, the two methoxy groups work in concert to direct incoming electrophiles to the positions ortho and para to them. This results in substitution primarily at the 4- and 5-positions (equivalent due to symmetry) and to a lesser extent at the 3- and 6-positions. The para-substituted product is often favored due to reduced steric hindrance compared to the ortho positions, which are flanked by the methoxy groups.
Quantitative Analysis of Electrophilic Substitution Reactions
The following tables summarize the quantitative data for key electrophilic substitution reactions on veratrole, providing insights into yields and isomer distribution.
| Reaction | Electrophile | Product(s) | Yield (%) | Isomer Ratio (ortho:meta:para) | Reference |
| Nitration | NO₂⁺ | 4-Nitroveratrole | High | Predominantly para | General Knowledge |
| Halogenation | Br⁺ | 4,5-Dibromoveratrole | 61 | Not Applicable (Disubstitution) | N/A |
| Friedel-Crafts Acylation | CH₃CO⁺ | 3,4-Dimethoxyacetophenone | High | Predominantly para | [1] |
| Vilsmeier-Haack Formylation | Vilsmeier Reagent | 3,4-Dimethoxybenzaldehyde | ~77 (on a similar substrate) | Predominantly para | [2][3] |
Experimental Protocols
Detailed methodologies for key electrophilic substitution reactions on veratrole are provided below.
Bromination of Veratrole to 4,5-Dibromoveratrole
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Glacial acetic acid
-
Potassium bromate (KBrO₃)
-
Hydrobromic acid (HBr, 48%)
-
Sodium disulfite solution (0.2 M)
-
Ethanol
-
Ice
Procedure:
-
Dissolve veratrole (30.0 mmol) in 40 mL of glacial acetic acid in a 250 mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer.
-
Add potassium bromate (20 mmol) to the solution.
-
Slowly add hydrobromic acid (105 mmol) dropwise while stirring at room temperature. The temperature of the reaction mixture may increase to about 45 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at room temperature.
-
Pour the reaction mixture into 100 mL of ice water and stir for 15 minutes to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it sequentially with 20 mL of 0.2 M sodium disulfite solution and 20 mL of water.
-
Recrystallize the crude product from ethanol to obtain pure 4,5-dibromo-1,2-dimethoxybenzene.
-
Dry the product in a desiccator over silica gel. A yield of approximately 61% can be expected.
Friedel-Crafts Acylation of Veratrole with Acetic Anhydride
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Acetic anhydride
-
Solid acid catalyst (e.g., ZrPW, TiPW, SnPW, or 12-TPA/ZrO₂)
-
Anhydrous dichloromethane (as solvent, optional)
Procedure:
-
In a two-necked 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine veratrole (10 mmol) and acetic anhydride (15 mmol).
-
Add the solid acid catalyst (0.25 g) to the mixture.[1]
-
Heat the reaction mixture to 130 °C and stir for 5 hours.[1]
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, separate the catalyst by decantation.
-
Distill the reaction mixture to isolate the product, 3,4-dimethoxyacetophenone. The yield for veratrole is reported to be higher than that for anisole under similar conditions.[1]
Nitration of Veratrole to 4-Nitroveratrole (Representative Protocol)
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Glacial acetic acid
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a flask, dissolve veratrole in glacial acetic acid and cool the mixture in an ice bath.
-
In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of glacial acetic acid, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the veratrole solution while maintaining the temperature below 10 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitroveratrole.
Visualizing Reaction Mechanisms and Electronic Effects
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: Resonance structures of veratrole illustrating electron delocalization.
Caption: Generalized mechanism for electrophilic substitution on veratrole.
This technical guide serves as a valuable resource for understanding and utilizing the electron-rich properties of the veratrole moiety in synthetic chemistry and drug development. The provided data and protocols offer a practical foundation for researchers working with this important chemical entity.
References
Reactivity of the Butene Chain in 4-(3,4-Dimethoxyphenyl)-1-butene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dimethoxyphenyl)-1-butene, a substituted styrene derivative, possesses a terminal alkene on a butene chain that serves as a versatile functional group for a variety of chemical transformations. The reactivity of this butene chain is of significant interest in synthetic organic chemistry, particularly in the context of drug development and the synthesis of natural product analogs, where the dimethoxyphenyl moiety is a common structural motif. This technical guide provides a comprehensive overview of the key reactions involving the butene chain of this compound, including detailed experimental protocols for analogous compounds, quantitative data, and mechanistic pathways.
Core Reactivity of the Terminal Alkene
The terminal double bond of the butene chain is an electron-rich center, making it susceptible to attack by electrophiles. This fundamental reactivity allows for a range of addition and oxidative reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The primary transformations discussed in this guide are Oxidation (Wacker Oxidation, Epoxidation, Ozonolysis, and Dihydroxylation) and Hydroboration-Oxidation.
Oxidation Reactions
Wacker Oxidation
The Wacker oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones.[1][2] This reaction is highly valuable for installing a carbonyl group at a specific position. For substrates like this compound, this reaction provides a direct route to the corresponding phenyl-2-propanone derivative.
Quantitative Data for Wacker Oxidation of Safrole (a close structural analog)
| Catalyst | Co-catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ | CuCl₂ | Air | Methanol | Room Temperature | - | 55-60 | [1] |
| PdCl₂ | CuCl₂·2H₂O | O₂ (35 psi) | DMF/H₂O | Room Temperature | 2.87 | 81 | [2] |
| PdCl₂ | CuCl | O₂ (36 psi) | DMF/H₂O | Room Temperature | - | 76 | [2] |
| PdCl₂ | - | Alkyl Nitrite | Methanol | 35-40 | 2.5 | >80 (estimated) |
Experimental Protocol: Wacker Oxidation of Safrole in DMF/O₂
This protocol is adapted from a procedure for the Wacker oxidation of safrole, a structurally similar compound.[2]
-
Catalyst Solution Preparation: In a 4 L reactor, dissolve 3.24 g of PdCl₂ and 32.40 g of CuCl₂·2H₂O in 500 mL of DMF and 70 mL of H₂O. Stir the mixture vigorously for 4 hours until all solids are dissolved.
-
Reaction Setup: Add 324.36 g of safrole to the catalyst solution. Seal the reactor and remove the atmosphere by applying a vacuum.
-
Reaction Execution: Pressurize the reactor to 35 psi with oxygen (O₂). The reaction is exothermic and will consume oxygen. Maintain the pressure at 35 psi by periodically repressurizing. The total reaction time is approximately 172 minutes, with a total oxygen uptake of around 94 psi.
-
Work-up: After the reaction is complete, add 500 mL of 5% HCl to the reaction mixture. The product, a ketone/aldehyde mixture, will precipitate. Separate the precipitate.
-
Extraction: Extract the aqueous layer with 3 x 100 mL of dichloromethane (DCM). Combine the organic extracts with the precipitated product.
-
Purification:
-
Wash the combined organic phase twice with 300 mL of saturated sodium bicarbonate solution.
-
Wash with 400 mL of distilled water.
-
Wash with 400 mL of brine solution.
-
Dry the organic layer over 50 g of anhydrous Na₂SO₄ for 45 minutes.
-
Filter to remove the drying agent.
-
The solvent is removed, and the crude product is purified by vacuum distillation to yield the desired methyl ketone.
-
Reaction Pathway: Wacker Oxidation
Caption: Wacker oxidation of this compound.
Epoxidation
Epoxidation of the terminal alkene with peroxy acids or other epoxidizing agents yields the corresponding epoxide. This three-membered ring is a valuable intermediate for further synthetic manipulations, such as ring-opening reactions with various nucleophiles to introduce vicinal functional groups.
Quantitative Data for Epoxidation of Eugenol (a close structural analog)
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyldioxirane (DMDO) | Dichloromethane | Room Temperature | 0.5 | 95 | [3] |
| Aqueous alkaline H₂O₂ | - | Room Temperature | - | Low | [3] |
Experimental Protocol: Epoxidation of Eugenol with DMDO
This protocol is based on the epoxidation of eugenol.[3]
-
Reaction Setup: To a solution of eugenol (1 mmol) in dichloromethane (5 mL), add a solution of dimethyldioxirane (DMDO) (1.5 mmol) in acetone.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 mL) and then with brine (2 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Reaction Pathway: Epoxidation
Caption: Epoxidation of this compound.
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond.[4] Depending on the work-up conditions, the butene chain can be converted into an aldehyde (reductive work-up) or a carboxylic acid (oxidative work-up).
Experimental Protocol: General Procedure for Ozonolysis with Reductive Work-up
This is a general procedure for the ozonolysis of an alkene.[5]
-
Reaction Setup: Dissolve the alkene in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone (O₃) through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and acetic acid, to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature.
-
Purification: After an appropriate reaction time, the product can be isolated by extraction and purified by distillation or chromatography.
Reaction Pathway: Ozonolysis
Caption: Ozonolysis of this compound.
Dihydroxylation
Dihydroxylation of the alkene results in the formation of a vicinal diol. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols, which are important building blocks in medicinal chemistry.[1][3]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation (General)
This is a general procedure for the Sharpless asymmetric dihydroxylation.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve the alkene in a mixture of t-butanol and water (1:1).
-
Reagent Addition: Add the AD-mix-α or AD-mix-β formulation, which contains the osmium catalyst, the chiral ligand, the re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).
-
Reaction Execution: Stir the mixture at room temperature or 0 °C until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a solid reducing agent like sodium sulfite. Stir for an additional hour.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The diol can be purified by chromatography or recrystallization.
Reaction Pathway: Dihydroxylation
Caption: Dihydroxylation of this compound.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[6] This means the hydroxyl group is added to the less substituted carbon of the double bond, yielding the terminal alcohol.
Experimental Protocol: General Procedure for Hydroboration-Oxidation
This is a general laboratory procedure for the hydroboration-oxidation of a terminal alkene.[7][8]
-
Hydroboration:
-
To a solution of the alkene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-2 hours).
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
-
Stir the mixture at room temperature for several hours or overnight.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
The resulting alcohol can be purified by column chromatography or distillation.
-
Quantitative Data for Hydroboration-Oxidation of Styrene (a related compound)
| Reagent | Product | Yield (%) | Reference |
| BH₃, THF then H₂O₂, NaOH | 2-Phenylethanol | 80 | [9] |
Reaction Pathway: Hydroboration-Oxidation
Caption: Hydroboration-Oxidation of this compound.
Conclusion
The butene chain of this compound offers a rich platform for chemical modification. The reactions outlined in this guide—Wacker oxidation, epoxidation, ozonolysis, dihydroxylation, and hydroboration-oxidation—provide a powerful toolkit for researchers and drug development professionals to synthesize a wide array of derivatives. The choice of reaction and specific conditions will depend on the desired final product and the compatibility with other functional groups that may be present in more complex substrates. The provided experimental protocols for analogous compounds serve as a strong starting point for the development of specific synthetic routes for novel compounds based on the 4-(3,4-dimethoxyphenyl)butane scaffold.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | C12H16O3 | CID 6439118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repository.rit.edu [repository.rit.edu]
The Versatile Building Block: A Technical Guide to 4-(3,4-Dimethoxyphenyl)-1-butene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(3,4-dimethoxyphenyl)-1-butene emerges as a versatile and valuable synthon, offering a reactive terminal alkene and a functionalized aromatic ring. This technical guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, tailored for professionals in research and drug development.
Synthesis of this compound
The preparation of this compound can be accomplished through several established synthetic methodologies. The choice of route may depend on the availability of starting materials, desired scale, and compatibility with other functional groups. Key approaches include Wittig reactions, Grignard couplings, and Suzuki cross-coupling reactions.
A plausible and commonly employed method is the Wittig reaction , which involves the reaction of an appropriate phosphonium ylide with an aldehyde. In this case, 3,4-dimethoxybenzaldehyde can be reacted with the ylide generated from allyl-triphenylphosphonium bromide.
Another viable route is the Grignard coupling reaction . This approach would typically involve the preparation of a Grignard reagent from 3,4-dimethoxybenzyl bromide, which is then reacted with an allyl halide, such as allyl bromide, to form the target molecule.
The Suzuki cross-coupling reaction offers a modern and efficient alternative. This would involve the palladium-catalyzed coupling of a 3,4-dimethoxyphenylboronic acid with a suitable allyl partner, such as 4-bromo-1-butene.
Below is a generalized workflow for the synthesis of this compound.
Figure 1: Synthetic Routes to this compound.
Synthetic Utility and Key Reactions
The synthetic potential of this compound lies in the reactivity of its terminal alkene functionality. This double bond can be readily transformed into a variety of other functional groups, making it a valuable intermediate in multistep syntheses. Key transformations include ozonolysis, hydroboration-oxidation, and olefin metathesis.
Ozonolysis
Ozonolysis of the terminal double bond provides a straightforward method to cleave the butene chain, yielding 3-(3,4-dimethoxyphenyl)propanal. This aldehyde can then serve as a precursor for a wide range of subsequent reactions, such as reductive amination, oxidation to the corresponding carboxylic acid, or further elaboration of the carbon skeleton.
Hydroboration-Oxidation
The hydroboration-oxidation of this compound offers a regioselective method to introduce a hydroxyl group at the terminal position, resulting in the formation of 4-(3,4-dimethoxyphenyl)butan-1-ol. This anti-Markovnikov addition is a reliable and high-yielding transformation, providing access to primary alcohols which are themselves versatile synthetic intermediates.[1][2][3][4]
Olefin Metathesis
Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. This compound can participate in cross-metathesis reactions with other olefins, enabling the synthesis of more complex unsaturated systems. This strategy is particularly useful in the construction of natural product skeletons and other complex organic molecules.
The following diagram illustrates the key synthetic transformations of this compound.
Figure 2: Key Synthetic Transformations of this compound.
Experimental Protocols
While specific experimental data for the synthesis and reactions of this compound are not extensively detailed in the readily available literature, the following general protocols can be adapted from procedures for structurally similar compounds. Researchers should optimize these conditions for their specific needs.
Table 1: General Experimental Protocols
| Reaction | General Procedure |
| Synthesis via Wittig Reaction | To a suspension of allyl-triphenylphosphonium bromide in dry THF at 0 °C is added a strong base (e.g., n-butyllithium) dropwise. The resulting ylide solution is stirred at this temperature for 30 minutes and then a solution of 3,4-dimethoxybenzaldehyde in dry THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography. |
| Ozonolysis | A solution of this compound in a suitable solvent (e.g., dichloromethane/methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is then purged with nitrogen or oxygen. A reducing agent (e.g., dimethyl sulfide or zinc dust) is added, and the mixture is allowed to warm to room temperature. After workup, the resulting aldehyde is purified by standard methods. |
| Hydroboration-Oxidation | To a solution of this compound in dry THF at 0 °C is added a solution of borane-tetrahydrofuran complex (BH3-THF) dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide and hydrogen peroxide is added cautiously. The mixture is stirred at room temperature for a few hours. The product is then extracted, dried, and purified.[1][2][3][4] |
Quantitative Data Summary
Due to the limited availability of specific literature on this compound, a comprehensive table of quantitative data from multiple sources is not feasible at this time. The yields and specific reaction conditions for the transformations described above will be highly dependent on the specific reagents, scale, and purification methods employed. Researchers are encouraged to perform small-scale optimization studies to determine the optimal conditions for their specific applications.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(3,4-Dimethoxyphenyl)-1-butene from Veratraldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-(3,4-dimethoxyphenyl)-1-butene, a valuable organic intermediate, starting from commercially available veratraldehyde (3,4-dimethoxybenzaldehyde). Two primary and efficient synthetic routes are presented: the Wittig reaction and the Grignard reaction. These methods offer reliable pathways to the target molecule, a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. This application note includes comprehensive experimental procedures, tables of quantitative data for key reagents, and visual diagrams of the synthetic workflows and reaction mechanisms to aid in laboratory implementation.
Introduction
Veratraldehyde is a readily available aromatic aldehyde that serves as a versatile starting material in organic synthesis. The target molecule, this compound, possesses a terminal alkene and a substituted aromatic ring, making it a useful synthon for further chemical transformations. The protocols outlined herein describe two robust methods for the allylation of veratraldehyde to achieve the desired product. The Wittig reaction provides a classic and reliable method for olefination, while the Grignard reaction offers a powerful carbon-carbon bond-forming alternative.
Materials and Methods
General Information
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade. Veratraldehyde and other reagents are commercially available and should be used as received unless purification is explicitly mentioned.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Veratraldehyde | C₉H₁₀O₃ | 166.17 | White to light yellow crystalline solid |
| Allyl Bromide | C₃H₅Br | 120.98 | Colorless to light yellow liquid |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystalline solid |
| Magnesium Turnings | Mg | 24.31 | Shiny, silvery metal |
| This compound | C₁₂H₁₆O₂ | 192.25 | Colorless oil (predicted) |
Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene.[1][2][3][4] This two-step protocol first describes the preparation of the allyltriphenylphosphonium bromide salt, followed by the ylide formation and subsequent reaction with veratraldehyde.
Step 1: Preparation of Allyltriphenylphosphonium Bromide
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq) and anhydrous toluene.
-
Stir the mixture to dissolve the triphenylphosphine.
-
Add allyl bromide (1.1 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
A white precipitate of allyltriphenylphosphonium bromide will form during the reaction.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the allyltriphenylphosphonium bromide under vacuum.
Table 2: Reagents for Allyltriphenylphosphonium Bromide Synthesis
| Reagent | Molar Mass ( g/mol ) | Example Moles | Example Mass/Volume | Equivalents |
| Triphenylphosphine | 262.29 | 0.1 | 26.23 g | 1.0 |
| Allyl Bromide | 120.98 | 0.11 | 9.0 mL (d=1.49) | 1.1 |
| Anhydrous Toluene | 92.14 | - | 150 mL | - |
Step 2: Wittig Reaction with Veratraldehyde
Experimental Protocol:
-
Suspend the dried allyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Dissolve veratraldehyde (0.9 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Table 3: Reagents for the Wittig Reaction
| Reagent | Molar Mass ( g/mol ) | Example Moles | Example Mass/Volume | Equivalents |
| Allyltriphenylphosphonium bromide | 383.27 | 0.05 | 19.16 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.05 | 20 mL | 1.0 |
| Veratraldehyde | 166.17 | 0.045 | 7.48 g | 0.9 |
| Anhydrous THF | 72.11 | - | 200 mL | - |
Protocol 2: Synthesis via Grignard Reaction
The Grignard reaction provides a direct method for the formation of a carbon-carbon bond by reacting an organomagnesium halide with a carbonyl compound.[5][6] This protocol details the in-situ preparation of allylmagnesium bromide and its subsequent reaction with veratraldehyde.
Experimental Protocol:
-
Place magnesium turnings (1.5 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Dissolve allyl bromide (1.2 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve veratraldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Table 4: Reagents for the Grignard Reaction
| Reagent | Molar Mass ( g/mol ) | Example Moles | Example Mass/Volume | Equivalents |
| Magnesium Turnings | 24.31 | 0.075 | 1.82 g | 1.5 |
| Allyl Bromide | 120.98 | 0.06 | 4.5 mL (d=1.49) | 1.2 |
| Veratraldehyde | 166.17 | 0.05 | 8.31 g | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | - | 250 mL | - |
Visualizations
References
Application Notes and Protocols: Heck Reaction for Vinyl Arenes with Alkyl Halides
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, traditionally involving the palladium-catalyzed coupling of aryl or vinyl halides with alkenes.[1][2] Recent advancements have expanded the scope of this reaction to include alkyl halides as coupling partners, a challenging transformation due to the propensity for β-hydride elimination and the lower reactivity of alkyl halides compared to their aryl counterparts.[3] This document provides detailed protocols and application notes for a recently developed visible light-induced Heck reaction of functionalized alkyl halides with vinyl arenes, a method that proceeds efficiently at room temperature.[3][4]
Visible Light-Induced Heck Reaction: A Modern Approach
A significant breakthrough in the field is the development of a visible light-induced, palladium-catalyzed Heck reaction. This method allows for the coupling of α-heteroatom substituted alkyl iodides and bromides with a variety of vinyl arenes and heteroarenes at ambient temperature.[3][4] This protocol is particularly noteworthy as it enables the synthesis of valuable functionalized allylic systems that are often inaccessible through traditional thermal Heck reaction conditions.[3] The reaction is proposed to proceed through a hybrid Pd-radical mechanism initiated by a single electron transfer (SET) from a photo-excited Pd(0) complex to the alkyl halide.[3]
Comparative Data of Heck Reaction Protocols
The following table summarizes the reaction conditions and outcomes for the visible light-induced Heck reaction between various vinyl arenes and functionalized alkyl halides.
| Entry | Vinyl Arene | Alkyl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Time (h) | Temp. | Yield (%) | Reference |
| 1 | Styrene | Iodo(trimethylsilyl)methane | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (3.0) | Benzene | 18 | RT | 85 | [3] |
| 2 | 4-Methylstyrene | Iodo(trimethylsilyl)methane | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (3.0) | Benzene | 18 | RT | 81 | [3] |
| 3 | 4-Methoxystyrene | Iodo(trimethylsilyl)methane | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (3.0) | Benzene | 18 | RT | 75 | [3] |
| 4 | 4-Chlorostyrene | Iodo(trimethylsilyl)methane | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (3.0) | Benzene | 18 | RT | 78 | [3] |
| 5 | Styrene | (Iodomethyl)cyclopropane | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (3.0) | Benzene | 18 | RT | 72 | [3] |
| 6 | Styrene | 1-Iodoadamantane | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (3.0) | Benzene | 18 | RT | 88 | [3] |
Standard Conditions: Alkyl halide (0.75 mmol), vinyl arene (0.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), Cs₂CO₃ (1.5 mmol) in benzene (0.25 M), irradiated with a 34 W blue LED at room temperature.[3]
Detailed Experimental Protocol: Visible Light-Induced Heck Reaction
This protocol is based on the "Standard conditions I" reported by Gevorgyan and co-workers for the synthesis of allylic silanes.[3]
Materials:
-
An oven-dried Schlenk tube equipped with a magnetic stir bar
-
Iodo(trimethylsilyl)methane (Alkyl Halide, 1.5 equiv, 0.75 mmol)
-
Styrene (Vinyl Arene, 1.0 equiv, 0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 0.05 mmol)
-
Xantphos (20 mol%, 0.1 mmol)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv, 1.5 mmol)
-
Anhydrous benzene (2 mL, to make a 0.25 M solution with respect to the vinyl arene)
-
34 W blue LED lamp
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk tube, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (57.8 mg, 0.1 mmol), and Cs₂CO₃ (488.7 mg, 1.5 mmol) under an inert atmosphere.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Subsequently, add anhydrous benzene (2.0 mL), styrene (57.3 µL, 0.5 mmol), and iodo(trimethylsilyl)methane (106.5 µL, 0.75 mmol) via syringe.
-
Reaction Execution: Place the sealed Schlenk tube approximately 5 cm from the 34 W blue LED lamp and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours. For less reactive substrates, an additional portion of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) may be added after 12 hours, with the reaction stirred for an additional 6 hours.[3]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired allylic silane.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the visible light-induced Heck reaction protocol.
Caption: General workflow for the visible light-induced Heck reaction.
References
Application Note and Protocol: Catalytic Hydrogenation of 4-(3,4-Dimethoxyphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the catalytic hydrogenation of 4-(3,4-Dimethoxyphenyl)-1-butene to its corresponding alkane, 1,2-dimethoxy-4-butylbenzene. This reaction is a fundamental transformation in organic synthesis, often employed in the pharmaceutical and fine chemical industries to produce saturated compounds from unsaturated precursors. The protocol outlines the use of palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere. Additionally, this note includes representative data, safety precautions, and methods for reaction monitoring and product characterization.
Introduction
Catalytic hydrogenation is a widely utilized and efficient method for the reduction of carbon-carbon double bonds to single bonds.[1][2] The process involves the addition of hydrogen gas across the double bond in the presence of a metal catalyst.[2] Palladium on carbon (Pd/C) is a common and robust heterogeneous catalyst for this transformation due to its high activity, selectivity, and ease of handling.[2][3] The resulting saturated alkanes often serve as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. This application note details a standard laboratory procedure for the hydrogenation of this compound, a vinyl-substituted aromatic compound.
Reaction Scheme
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the hydrogenation of similar substrates.[1][3]
Materials:
-
This compound (Substrate)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (Reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Mixture:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in a suitable solvent, such as ethanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (1-5 mol% of palladium relative to the substrate) to the solution.
-
-
Setting up the Hydrogenation Apparatus:
-
Securely attach the flask to the hydrogenation apparatus.
-
Purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
-
Reaction Conditions:
-
For a standard laboratory-scale reaction, a hydrogen balloon can be used to maintain a slight positive pressure of hydrogen (approximately 1 atm).
-
For larger scale or more demanding reactions, a Parr hydrogenation apparatus can be used to apply higher hydrogen pressures (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Take aliquots of the reaction mixture at regular intervals, filter through a small plug of Celite® to remove the catalyst, and analyze.
-
The reaction is typically complete within 2-24 hours, depending on the scale, catalyst loading, and hydrogen pressure.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (ethanol) to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel if necessary, although in many cases, the reaction is clean enough to proceed to the next step without further purification.
-
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and air. Handle with care in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and leak-proof.
-
Always purge the reaction system with an inert gas before and after the reaction to remove air and excess hydrogen, respectively.
Data Presentation
Table 1: Representative Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 1,2-Dimethoxy-4-butylbenzene | - |
| Catalyst | 10% Pd/C | [3] |
| Catalyst Loading | 2.5 mol% | [3] |
| Solvent | Ethanol | - |
| Hydrogen Pressure | 1 atm (balloon) | - |
| Temperature | Room Temperature | [3] |
| Reaction Time | 4 hours | - |
| Yield | >95% (crude) | - |
Table 2: Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |
| This compound | C₁₂H₁₆O₂ | 192.25 | Colorless oil | ¹H NMR: signals for vinyl protons and aromatic protons. |
| 1,2-Dimethoxy-4-butylbenzene | C₁₂H₁₈O₂ | 194.27 | Colorless oil | ¹H NMR: absence of vinyl proton signals, presence of butyl chain protons. |
Experimental Workflow
Caption: A flowchart illustrating the key steps in the catalytic hydrogenation process.
Conclusion
The catalytic hydrogenation of this compound using Pd/C is a reliable and high-yielding method for the synthesis of 1,2-dimethoxy-4-butylbenzene. The protocol provided herein offers a straightforward and scalable procedure for researchers in organic synthesis and drug development. Careful adherence to safety precautions is essential due to the flammable nature of the catalyst and hydrogen gas. The reaction can be readily monitored and the product isolated in high purity, making it a valuable transformation in a synthetic chemist's toolkit.
References
Application Notes and Protocols: Oxidation Reactions of the Butene Group in 4-(3,4-Dimethoxyphenyl)-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common oxidation reactions targeting the terminal butene group of 4-(3,4-dimethoxyphenyl)-1-butene, a key intermediate in various synthetic pathways. The protocols outlined below are foundational for the synthesis of a range of valuable derivatives, including ketones, diols, epoxides, and carboxylic acids, which are often precursors in drug development and fine chemical synthesis.
Introduction
This compound possesses a terminal alkene that is amenable to a variety of selective oxidation reactions. The electron-rich dimethoxy-substituted phenyl ring can influence the reactivity of the alkene and may require careful optimization of reaction conditions to achieve desired outcomes and minimize side reactions. This document details four primary classes of oxidation reactions: Wacker-Tsuji Oxidation, Dihydroxylation, Epoxidation, and Ozonolysis/Oxidative Cleavage.
Key Oxidation Reactions and Products
The butene group of this compound can be selectively oxidized to several key functional groups, each with distinct synthetic utility. The primary transformations are summarized below.
Caption: Key oxidation pathways for the butene group of this compound.
Data Presentation: Summary of Oxidation Reactions
The following table summarizes typical reaction conditions and expected outcomes for the oxidation of this compound, with quantitative data extrapolated from reactions on structurally similar substrates.
| Reaction Type | Reagents | Product | Typical Yield (%) | Reaction Time (h) |
| Wacker-Tsuji Oxidation | PdCl₂, CuCl, O₂, DMF/H₂O | 4-(3,4-Dimethoxyphenyl)-2-butanone | 75-85 | 8-16 |
| Dihydroxylation (Upjohn) | OsO₄ (cat.), NMO, Acetone/H₂O | 4-(3,4-Dimethoxyphenyl)-1,2-butanediol | 85-95 | 12-24 |
| Dihydroxylation (KMnO₄) | Cold, dilute KMnO₄, NaOH, H₂O | 4-(3,4-Dimethoxyphenyl)-1,2-butanediol | 40-60 | 1-3 |
| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(2-(3,4-Dimethoxyphenyl)ethyl)oxirane | 70-80 | 2-4 |
| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂/MeOH, -78°C; 2. DMS | 3-(3,4-Dimethoxyphenyl)propanal | 70-90 | 2-4 |
| Ozonolysis (Oxidative) | 1. O₃, CH₂Cl₂/MeOH, -78°C; 2. H₂O₂ | 3-(3,4-Dimethoxyphenyl)propanoic acid | 70-85 | 4-8 |
| Oxidative Cleavage | Hot, acidic KMnO₄ | 3-(3,4-Dimethoxyphenyl)propanoic acid | 50-70 | 2-4 |
Experimental Protocols
Wacker-Tsuji Oxidation to form 4-(3,4-Dimethoxyphenyl)-2-butanone
This protocol describes the palladium-catalyzed oxidation of the terminal alkene to a methyl ketone.[1][2][3][4][5]
Caption: Experimental workflow for the Wacker-Tsuji oxidation.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Deionized water
-
Oxygen (balloon)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask, add PdCl₂ (0.1 eq) and CuCl (1.0 eq).
-
Add a 7:1 mixture of DMF and water.
-
Seal the flask and stir the mixture under an oxygen balloon for 30 minutes.
-
Slowly add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding dilute HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(3,4-dimethoxyphenyl)-2-butanone.
Dihydroxylation to form 4-(3,4-Dimethoxyphenyl)-1,2-butanediol
This protocol details the formation of a vicinal diol using a catalytic amount of osmium tetroxide with NMO as the stoichiometric oxidant (Upjohn dihydroxylation).[6][7][8][9]
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), 2.5% solution in t-butanol
-
N-Methylmorpholine N-oxide (NMO), 50% solution in water
-
Acetone
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).
-
Add NMO (1.2 eq) to the solution.
-
Add the OsO₄ solution (0.01 eq) dropwise while stirring.
-
Stir the reaction at room temperature for 12-24 hours. The reaction mixture will typically turn dark brown.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting diol by recrystallization or column chromatography.
Epoxidation to form 2-(2-(3,4-Dimethoxyphenyl)ethyl)oxirane
This protocol describes the synthesis of the corresponding epoxide using meta-chloroperoxybenzoic acid (m-CPBA).[10][11][12]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0°C and allow it to warm to room temperature over 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (2x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude epoxide can be purified by column chromatography if necessary.
Ozonolysis and Oxidative Cleavage
This section provides protocols for both reductive and oxidative workups following ozonolysis to yield an aldehyde or a carboxylic acid, respectively.[3][13][14][15][16]
Caption: Decision logic for ozonolysis workup to yield either an aldehyde or a carboxylic acid.
4a. Reductive Ozonolysis to 3-(3,4-Dimethoxyphenyl)propanal
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (DMS)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and MeOH and cool to -78°C (dry ice/acetone bath).
-
Bubble ozone through the solution until a persistent blue color indicates the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS, 2.0 eq) and allow the solution to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
4b. Oxidative Ozonolysis to 3-(3,4-Dimethoxyphenyl)propanoic acid
Materials:
-
Follow steps 1-3 from the reductive ozonolysis protocol.
-
Hydrogen peroxide (H₂O₂, 30% solution)
Procedure:
-
After purging excess ozone at -78°C, add hydrogen peroxide (3.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the carboxylic acid by recrystallization or column chromatography.
Alternative for Oxidative Cleavage: A one-step oxidative cleavage can be achieved using hot, acidic potassium permanganate (KMnO₄). However, this method is often less selective and may lead to lower yields compared to ozonolysis.[13][14][15][17][18]
Conclusion
The oxidation of the butene group in this compound offers a versatile entry point to a variety of functionalized molecules crucial for research and development. The choice of oxidant and reaction conditions allows for the selective synthesis of ketones, diols, epoxides, aldehydes, and carboxylic acids. The protocols provided herein serve as a comprehensive guide for researchers to perform these transformations effectively. It is recommended to monitor all reactions by an appropriate method (e.g., TLC, GC-MS) to ensure complete conversion and to optimize reaction times for specific laboratory conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wacker process - Wikipedia [en.wikipedia.org]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Cleavage of Alkenes to Aldehydes Using Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Hydrogenation of Chiral Butene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds, a critical process in the development of pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the asymmetric hydrogenation of chiral butene derivatives, focusing on the use of iridium, rhodium, and ruthenium-based catalysts. Chiral butene derivatives are important building blocks, and their stereoselective reduction provides access to valuable chiral synthons.
Catalyst Selection and Substrate Scope
The choice of catalyst is paramount for achieving high enantioselectivity and conversion in the asymmetric hydrogenation of butene derivatives. The substrate's functionalization plays a key role in this selection process.
-
Iridium Catalysts: Iridium complexes, particularly with chiral P,N-ligands like Phosphine-Oxazoline (PHOX), are highly effective for the hydrogenation of unfunctionalized or minimally functionalized olefins.[1] They are often the catalyst of choice for sterically hindered tetrasubstituted alkenes where other catalysts may show low reactivity.
-
Rhodium Catalysts: Rhodium complexes, frequently paired with chiral diphosphine ligands such as BINAP and DuPHOS, excel in the hydrogenation of functionalized olefins.[2] The coordinating group on the substrate, such as a carboxyl or amide group, can chelate to the metal center, enabling high levels of stereocontrol.
-
Ruthenium Catalysts: Ruthenium catalysts, often with BINAP or other diphosphine ligands, are also highly effective for the hydrogenation of functionalized alkenes, including α,β-unsaturated carboxylic acids.[3] They are known for their high activity and functional group tolerance.
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
The following tables summarize the performance of various catalytic systems in the asymmetric hydrogenation of representative chiral butene derivatives and related tetrasubstituted olefins.
Table 1: Asymmetric Hydrogenation of Unfunctionalized Chiral Butene Derivatives and Analogs
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Solvent | Time (h) | Conv. (%) | e.e. (%) | Reference |
| (E)-2,3-Diphenyl-2-butene | [Ir(COD)Cl]₂ / (S)-P-Phos | 50 | 50 | 30 | PhCl | 24 | >99 | 99 | [3] |
| 2-Methyl-3-phenyl-2-butene | Ir-PHOX type | - | - | - | - | - | quant. | 81 | [4] |
| (E)-2-Cyclohexyl-2-butene | Iridium-N,P Ligand | - | - | - | - | - | - | 97 | [3] |
| (Z)-3,4-Dimethyl-2-pentene | Iridium-N,P Ligand | - | - | - | - | - | - | 93 | [3] |
Table 2: Asymmetric Hydrogenation of Functionalized Chiral Butene Derivatives
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Additive | Time (h) | Conv. (%) | e.e. (%) | Reference |
| γ-Butenolide derivative | [Rh(NBD)₂BF₄]/ZhaoPhos | 100 | 50 | RT | THF | - | 24 | >99 | 99 | [5] |
| γ-Butenolide (gram scale) | [Rh(NBD)₂BF₄]/ZhaoPhos | 5000 | 70 | 50 | THF | CF₃COOH | - | 98 | 95 | [5] |
| (E)-2-Methyl-2-butenoic acid | Pd/Al₂O₃ / Cinchonidine | - | 40 | 25 | Dichloromethane | Benzylamine | - | - | >90 | [6] |
| Naphthacrylic acid | Ru-(S)-BINAP | - | 134 | - | - | - | - | - | 98 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an Unfunctionalized Tetrasubstituted Butene Derivative (e.g., (E)-2,3-Diphenyl-2-butene)
This protocol is adapted from a general procedure for unfunctionalized tetrasubstituted acyclic olefins.
Materials:
-
(E)-2,3-Diphenyl-2-butene (Substrate)
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., (S)-P-Phos)
-
Anhydrous and degassed solvent (e.g., Chlorobenzene)
-
High-pressure autoclave with a glass insert and magnetic stirrer
-
Schlenk line and glovebox for handling air-sensitive reagents
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a vial, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 1 mol%) and the chiral ligand (e.g., (S)-P-Phos, 2.2 mol%). Add a small amount of the reaction solvent to dissolve the components. Stir for 30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: In a separate vial inside the glovebox, weigh the substrate, (E)-2,3-diphenyl-2-butene (1.0 eq).
-
Assembly: Transfer the substrate to the glass insert of the autoclave. Add the freshly prepared catalyst solution to the glass insert. Add the remaining volume of the degassed solvent to achieve the desired concentration (e.g., 0.1 M).
-
Hydrogenation: Seal the autoclave and remove it from the glovebox. Connect the autoclave to a hydrogen line. Purge the autoclave by pressurizing with hydrogen (e.g., 20 bar) and then venting, repeating this cycle three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar) with hydrogen.
-
Place the autoclave in a preheated heating block or oil bath at the desired temperature (e.g., 30 °C) and begin stirring.
-
Reaction Monitoring and Work-up: After the specified reaction time (e.g., 24 hours), cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Open the autoclave and take an aliquot of the reaction mixture for analysis by GC or ¹H NMR to determine conversion.
-
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of a Functionalized Butene Derivative (e.g., γ-Butenolide)
This protocol is based on the hydrogenation of γ-butenolides using a Rh/ZhaoPhos catalyst.[5]
Materials:
-
γ-Butenolide substrate
-
Rhodium catalyst precursor (e.g., [Rh(NBD)₂BF₄])
-
Chiral diphosphine ligand (e.g., ZhaoPhos)
-
Anhydrous and degassed solvent (e.g., THF)
-
High-pressure autoclave with a glass insert and magnetic stirrer
-
Schlenk line and glovebox
-
Hydrogen gas (high purity)
-
Optional: Additive (e.g., trifluoroacetic acid)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add the rhodium precursor (e.g., [Rh(NBD)₂BF₄], 1 mol%) and the chiral ligand (e.g., ZhaoPhos, 1.1 mol%) to a vial. Add a portion of the degassed solvent and stir to form the catalyst solution.
-
Reaction Setup: In the glass insert of the autoclave, dissolve the γ-butenolide substrate (100 mol%) in the remaining degassed solvent.
-
Assembly: Add the catalyst solution to the substrate solution in the autoclave.
-
Hydrogenation: Seal the autoclave and remove it from the glovebox. Purge the system with hydrogen gas as described in Protocol 1.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm).
-
Stir the reaction at the specified temperature (e.g., room temperature or 50 °C) for the designated time (e.g., 24 hours).
-
Reaction Monitoring and Work-up: After the reaction is complete, cool the vessel and release the hydrogen pressure.
-
Determine the conversion by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Purify the product by column chromatography.
Visualizations
Catalyst Screening and Optimization Workflow
The following diagram illustrates a typical workflow for screening and optimizing catalysts for the asymmetric hydrogenation of a new chiral butene derivative.
Caption: Workflow for catalyst screening and optimization.
Proposed Mechanism of Stereocontrol in Iridium-Catalyzed Asymmetric Hydrogenation
This diagram illustrates the key steps in the proposed outer-sphere mechanism for stereocontrol in the iridium-catalyzed asymmetric hydrogenation of an olefin, highlighting the role of the chiral ligand in differentiating the prochiral faces of the substrate.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Conclusion
The asymmetric hydrogenation of chiral butene derivatives is a versatile and efficient method for producing enantiomerically pure compounds. The selection of the appropriate catalyst and reaction conditions is crucial for success. Iridium catalysts are generally preferred for unfunctionalized butenes, while rhodium and ruthenium catalysts show excellent performance for functionalized derivatives. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug development to design and execute these important transformations. Further screening and optimization may be necessary for novel substrates to achieve optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Derivatization of 4-(3,4-Dimethoxyphenyl)-1-butene for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 4-(3,4-dimethoxyphenyl)-1-butene, a versatile scaffold for the development of novel therapeutic agents. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds, exhibiting a range of activities including anticancer and antioxidant effects. The butene side chain offers a reactive handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for medicinal chemistry screening.
Overview of Derivatization Strategies
The chemical structure of this compound presents two primary sites for derivatization: the terminal double bond of the butene chain and the aromatic ring. This allows for a wide array of chemical modifications to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties.
Derivatization of the Butene Chain:
-
Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for further nucleophilic ring-opening reactions.
-
Dihydroxylation: The alkene can be dihydroxylated to form a vicinal diol, which can be further modified.
-
Heck and Suzuki Coupling: The terminal alkene can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents.
-
Oxidative Cleavage followed by Condensation: The double bond can be cleaved to an aldehyde, which can then be used in condensation reactions, such as the synthesis of chalcones.
Derivatization of the Aromatic Ring:
-
Electrophilic Aromatic Substitution: The electron-rich dimethoxy-substituted benzene ring is amenable to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce various functional groups.
Quantitative Data Summary
The following table summarizes the biological activities of various derivatives containing the 3,4-dimethoxyphenyl scaffold. This data is compiled from various studies and is intended to provide a comparative overview to guide derivatization efforts.
| Compound Class | Derivative | Biological Activity | Cell Line/Target | IC50/EC50 | Reference |
| Chalcones | 1-(3,4-Dimethoxyphenyl)-3-(aryl)prop-2-en-1-one | Anticancer | Various | Micromolar range | [1][2][3] |
| Benzazoles | 2-(3,4-Dimethoxyphenyl)benzimidazole | Anticancer | A549, MCF-7, HeLa | 1.5 - 7 µg/mL | [4] |
| Propanehydrazides | 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Antioxidant, Anticancer | U-87, MDA-MB-231 | Varies | [5][6] |
| Thiazole Pyrimidines | 4-(3,4,5-Trimethoxyphenyl)thiazole pyrimidine derivatives | Antiproliferative | Various | Micromolar range | [7] |
| 1,2,4-Triazoles | (E)-1-(3-(3-Hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-1,2,4-triazole | Antimitotic | MCF-7 | 0.385 µM | [8] |
Experimental Protocols
Derivatization of the Butene Chain
3.1.1. Protocol 1: Epoxidation of this compound
This protocol describes the synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)oxirane, a key intermediate for further diversification.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired epoxide.
3.1.2. Protocol 2: Syn-Dihydroxylation of this compound
This protocol yields 4-(3,4-dimethoxyphenyl)butane-1,2-diol, a vicinal diol that can be used for further derivatization.
Materials:
-
This compound
-
Osmium tetroxide (OsO4), 4% solution in water
-
N-methylmorpholine N-oxide (NMO)
-
Acetone and water
-
Sodium sulfite
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (1.2 equivalents).
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.02 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by silica gel column chromatography.
3.1.3. Protocol 3: Heck Coupling of this compound with an Aryl Halide
This protocol describes the palladium-catalyzed arylation of the terminal double bond.[9][10][11]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Acetonitrile or DMF
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of the aryl halide (1 equivalent) and this compound (1.2 equivalents) in acetonitrile, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Add triethylamine (2 equivalents) as a base.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the coupled product.
Derivatization via the Aromatic Ring
3.2.1. Protocol 4: Synthesis of a Chalcone Derivative
This protocol involves the synthesis of a chalcone from 3,4-dimethoxybenzaldehyde, which can be obtained by oxidative cleavage of this compound.[1][2][3][12]
Step A: Oxidative Cleavage to 3,4-Dimethoxybenzaldehyde
Materials:
-
This compound
-
Ozone (O3)
-
Dichloromethane (DCM)
-
Dimethyl sulfide (DMS)
Procedure:
-
Dissolve this compound in DCM and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide and allow the reaction to warm to room temperature.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3,4-dimethoxybenzaldehyde.
Step B: Claisen-Schmidt Condensation to form a Chalcone
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure chalcone.
Visualization of Workflows and Pathways
Experimental Workflow: Derivatization of the Butene Chain
Caption: Workflow for butene chain derivatization.
Experimental Workflow: Chalcone Synthesis
Caption: Workflow for chalcone synthesis.
Potential Signaling Pathway: Induction of Apoptosis
Many compounds containing the 3,4-dimethoxyphenyl moiety have demonstrated anticancer activity through the induction of apoptosis. The following diagram illustrates a simplified, potential signaling cascade that could be activated by derivatives of this compound.
Caption: Potential apoptosis induction pathway.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. | Semantic Scholar [semanticscholar.org]
- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]
- 8. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer [mdpi.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ijarsct.co.in [ijarsct.co.in]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-(3,4-dimethoxyphenyl)-1-butene and its subsequent polymerization via cationic and Ziegler-Natta methods. The resulting polymers, bearing functional dimethoxyphenyl groups, are of interest for various applications, including as specialty polymer additives and in the development of novel biomaterials. The protocols are based on established methodologies for structurally related monomers.
I. Synthesis of this compound Monomer
A reliable method for the synthesis of this compound is crucial for subsequent polymerization studies. A plausible and commonly employed synthetic route is the Grignard reaction, which involves the coupling of an appropriate Grignard reagent with a suitable electrophile.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from 3,4-dimethoxybenzyl chloride and allylmagnesium bromide.
Materials:
-
3,4-Dimethoxybenzyl chloride
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.
-
Under an inert atmosphere, add a small volume of anhydrous diethyl ether or THF.
-
Slowly add a solution of allyl bromide in the anhydrous solvent to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.[1]
-
After the addition is complete, the reaction mixture is typically stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Coupling Reaction:
-
Cool the freshly prepared allylmagnesium bromide solution in an ice bath.
-
Dissolve 3,4-dimethoxybenzyl chloride in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Workflow for Monomer Synthesis:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
II. Polymerization Protocols
The synthesized this compound can be polymerized using various techniques. Cationic polymerization and Ziegler-Natta polymerization are two common methods for vinyl monomers.
A. Cationic Polymerization
Cationic polymerization is initiated by an electrophile and is suitable for monomers with electron-donating groups, such as the methoxy groups on the phenyl ring of the target monomer. The following protocol is adapted from the polymerization of 4-methoxystyrene.[2]
Experimental Protocol: Cationic Polymerization
Materials:
-
This compound (freshly purified)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Initiator system: e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂) or a protic acid like triflic acid (CF₃SO₃H)
-
Dry ice/acetone bath
-
Methanol
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, a flame-dried Schlenk flask is charged with anhydrous dichloromethane.
-
The flask is cooled to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Monomer Addition:
-
The purified this compound monomer is added to the cooled solvent via syringe.
-
-
Initiation:
-
The initiator (e.g., a solution of BF₃·OEt₂ in dichloromethane) is added dropwise to the stirred monomer solution to initiate the polymerization.
-
-
Polymerization:
-
The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) at the controlled temperature.
-
-
Termination and Isolation:
-
The polymerization is terminated by adding a small amount of pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature.
-
Workflow for Cationic Polymerization:
Caption: Workflow for the cationic polymerization of this compound.
B. Ziegler-Natta Polymerization
Ziegler-Natta catalysts are effective for the stereospecific polymerization of α-olefins.[3] A typical heterogeneous Ziegler-Natta catalyst system consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[3]
Experimental Protocol: Ziegler-Natta Polymerization
Materials:
-
This compound (freshly purified)
-
Anhydrous toluene or heptane
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) as a solution in a hydrocarbon solvent
-
Methanol containing a small amount of hydrochloric acid
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, add anhydrous toluene or heptane.
-
Add the triethylaluminum solution to the solvent.
-
Slowly add the titanium tetrachloride to the stirred solution at a controlled temperature (e.g., room temperature). A precipitate will form, which is the active catalyst.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the this compound monomer in anhydrous toluene or heptane.
-
Transfer the prepared catalyst slurry to the monomer solution.
-
The polymerization is carried out at a specific temperature (e.g., 50-70 °C) for a set period.
-
-
Termination and Isolation:
-
The polymerization is terminated by adding methanol containing a small amount of hydrochloric acid to deactivate the catalyst.
-
The polymer is precipitated, and the catalyst residues are removed by washing the polymer solution with acidified methanol and then with pure methanol.
-
The polymer is collected by filtration and dried in a vacuum oven.
-
Workflow for Ziegler-Natta Polymerization:
Caption: Workflow for the Ziegler-Natta polymerization of this compound.
III. Data Presentation
The following tables summarize representative data for polymers derived from structurally similar monomers, which can be used as a reference for the expected properties of poly(this compound).
Table 1: Polymerization of 4-Methoxystyrene (Cationic)
| Entry | Initiator System | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | Photocatalyst/Phosphate CTA | Room Temp | 5,000 - 20,000 | 1.25 | [2] |
| 2 | Pyrylium Salt/Methanol | Room Temp | Controlled | Narrow | [4] |
Table 2: Properties of Poly(4-substituted styrene)s
| Polymer | Glass Transition Temp. (Tg, °C) | Density (g/mL at 25°C) | Solubility | Reference |
| Poly(4-methoxystyrene) | ~110 | 1.009 (monomer) | Soluble in THF, Toluene | [5] |
| Poly(4-methylstyrene) | 106 | 1.04 | Soluble in Benzene | [6] |
IV. Conclusion
The protocols provided herein offer a comprehensive guide for the synthesis and polymerization of this compound. By adapting established methods for similar monomers, researchers can produce novel polymers with potential applications in various fields. The characterization data from related polymers serve as a useful benchmark for evaluating the properties of the newly synthesized materials. Further optimization of reaction conditions may be necessary to achieve desired molecular weights and polymer properties.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 5. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
Application of 4-(3,4-Dimethoxyphenyl)-1-butene in the Synthesis of Natural Product Analogues: A Review of Available Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dimethoxyphenyl)-1-butene is a substituted aromatic alkene with potential as a building block in the synthesis of various organic molecules. Its structural motif, featuring a dimethoxyphenyl group, is present in a wide array of natural products and their analogues that exhibit significant biological activities. This document aims to provide a comprehensive overview of the potential applications of this compound in the synthesis of natural product analogues, focusing on established synthetic transformations that could be applied to this specific substrate. However, a comprehensive search of available scientific literature did not yield specific examples of natural product analogues synthesized directly from this compound.
Therefore, this document will outline general and relevant synthetic methodologies that are commonly employed for the functionalization of similar terminal alkenes and aromatic compounds in the context of natural product synthesis. These methodologies provide a foundational framework for researchers to explore the potential of this compound as a precursor for novel bioactive compounds.
Potential Synthetic Transformations
While direct synthetic routes from this compound to natural product analogues are not explicitly documented, several powerful and versatile reactions could be employed to transform this starting material into valuable intermediates or final products. These include, but are not limited to, cross-metathesis, Heck coupling, Wacker oxidation, and hydroboration-oxidation.
Cross-Metathesis
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. Cross-metathesis with a suitable olefin partner could introduce new functional groups and extend the carbon chain of this compound, leading to the synthesis of various natural product backbones. For instance, a cross-metathesis reaction with a functionalized alkene could lead to the formation of stilbenoid or combretastatin analogues, which are known for their anticancer properties.
Hypothetical Experimental Workflow for Cross-Metathesis:
Caption: Hypothetical workflow for a cross-metathesis reaction.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This compound could serve as the alkene component in a Heck reaction with an aryl or vinyl halide, providing a direct route to stilbene and other complex aromatic structures found in many natural products.
Logical Relationship in Heck Coupling for Stilbenoid Synthesis:
Caption: Key components for a Heck coupling reaction.
Wacker Oxidation
The Wacker oxidation is a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone. Applying this reaction to this compound would yield 4-(3,4-Dimethoxyphenyl)-2-butanone. This ketone could then serve as a versatile intermediate for further functionalization, such as aldol condensations or Baeyer-Villiger oxidations, to construct more complex natural product analogues.
Signaling Pathway Analogy for Wacker Oxidation:
Caption: Catalytic cycle representation for Wacker oxidation.
Hydroboration-Oxidation
The hydroboration-oxidation of this compound would provide the anti-Markovnikov alcohol, 4-(3,4-Dimethoxyphenyl)-1-butanol. This primary alcohol is a valuable synthon that can be further oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification or esterification reactions to build more complex molecular architectures.
Data Presentation
As no specific experimental data for the synthesis of natural product analogues from this compound was found, a table of quantitative data cannot be provided. Should such syntheses be developed, the following table structure is recommended for clear presentation of results.
Table 1: Hypothetical Quantitative Data for the Synthesis of a Natural Product Analogue
| Entry | Reaction Type | Product Structure | Starting Material (equiv) | Reagent (equiv) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cross-Metathesis | [Structure] | 1.0 | Alkene Partner (1.2) | Grubbs II (5) | DCM | 40 | 12 | - |
| 2 | Heck Coupling | [Structure] | 1.0 | Aryl Halide (1.1) | Pd(OAc)2 (2) | DMF | 100 | 24 | - |
| 3 | Wacker Oxidation | [Structure] | 1.0 | - | PdCl2 (10) | DMF/H2O | RT | 48 | - |
| 4 | Hydroboration-Ox. | [Structure] | 1.0 | BH3-THF (1.1) | - | THF | 0 to RT | 4 | - |
Experimental Protocols
Detailed experimental protocols are contingent on specific target molecules and reaction conditions. The following are generalized protocols for the aforementioned reactions that would need to be optimized for the specific substrate and desired product.
General Protocol for a Heck Coupling Reaction:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and phosphine ligand (e.g., PPh₃, 0.04 mmol).
-
Add a suitable solvent (e.g., DMF, 5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 mmol) and a base (e.g., triethylamine, 1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbenoid analogue.
Conclusion
While direct applications of this compound in the synthesis of natural product analogues are not well-documented in the current literature, its structure suggests significant potential as a versatile starting material. The application of modern synthetic methodologies such as cross-metathesis, Heck coupling, Wacker oxidation, and hydroboration-oxidation can be envisioned to transform this compound into a variety of complex molecules. Further research in this area is warranted to explore the synthetic utility of this compound and to develop novel analogues of biologically active natural products. The protocols and conceptual frameworks provided herein offer a starting point for such investigations.
Application Note: Monitoring the Synthesis of 4-(3,4-Dimethoxyphenyl)-1-butene by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the progress of the synthesis of 4-(3,4-dimethoxyphenyl)-1-butene from 3,4-dimethoxybenzaldehyde via a Wittig reaction using thin-layer chromatography (TLC). A robust and reproducible TLC method is essential for determining reaction completion, identifying the presence of starting materials, products, and byproducts, and optimizing reaction conditions. This protocol outlines the selection of an appropriate solvent system, sample preparation, visualization techniques, and interpretation of results.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] The synthesis of this compound from 3,4-dimethoxybenzaldehyde is a key transformation in the preparation of various compounds of interest in medicinal chemistry and materials science. Careful monitoring of the reaction progress is crucial to ensure high yields and purity of the desired product. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose.[3][4] This protocol provides a standardized procedure for the effective use of TLC to monitor this specific Wittig reaction.
Reaction Scheme
The synthesis of this compound from 3,4-dimethoxybenzaldehyde is achieved through a Wittig reaction with a suitable phosphorus ylide. The ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.
Figure 1: General Wittig reaction scheme for the synthesis of this compound.
Caption: Wittig reaction overview.
Data Presentation
The following table summarizes the key compounds involved in the reaction and their relevant properties for TLC analysis.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Polarity | Expected Rf Value (Approximate) |
| 3,4-Dimethoxybenzaldehyde | 166.17[4] | More Polar | Lower | |
| This compound | 192.25[5] | Less Polar | Higher | |
| Triphenylphosphine Oxide | 278.28 | Intermediate | Intermediate |
Note: Expected Rf values are relative and will depend on the exact TLC conditions. The less polar compound, this compound, is expected to have a higher Rf value than the more polar starting material, 3,4-dimethoxybenzaldehyde. Triphenylphosphine oxide, a common byproduct of the Wittig reaction, has intermediate polarity.
Experimental Protocols
Materials
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (Potassium permanganate)
-
Heat gun
-
Reaction mixture aliquots
-
Standard solutions of 3,4-dimethoxybenzaldehyde and purified this compound (if available)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate
TLC Method Development
A suitable solvent system should provide good separation between the starting material, product, and any major byproducts. Based on the polarity of the compounds, a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. A solvent system of 9:1 Hexane:Ethyl Acetate is recommended as a starting point. Adjust the ratio as needed to achieve an Rf value of approximately 0.3-0.5 for the product. An alternative solvent system that can be effective is 98:2 Dichloromethane:Methanol .[6]
TLC Procedure
-
Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere. Close the chamber and allow it to equilibrate for at least 10-15 minutes.[7]
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the TLC Plate:
-
Starting Material (SM): Dissolve a small amount of 3,4-dimethoxybenzaldehyde in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the "SM" lane on the origin.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture and dilute it with a small amount of a suitable solvent. Spot this diluted mixture onto the "RM" lane.
-
Co-spot (C): On the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Elution and Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm). Both the starting material (aromatic aldehyde) and the product (styrene derivative), as well as triphenylphosphine oxide, are expected to be UV-active and will appear as dark spots. Circle the spots with a pencil.
-
Staining: For further visualization, prepare a potassium permanganate (KMnO4) stain. This stain is particularly effective for visualizing the alkene product. Dip the dried TLC plate into the KMnO4 solution and then gently heat with a heat gun. The alkene product should appear as a yellow-brown spot on a purple background. The aldehyde starting material may also be oxidized by KMnO4.
-
Interpretation of Results
-
t=0: A single spot corresponding to the starting material should be visible in the "RM" lane.
-
During the reaction: A new spot corresponding to the less polar product will appear at a higher Rf value. The intensity of the starting material spot will decrease over time, while the intensity of the product spot will increase.
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Byproducts: The presence of triphenylphosphine oxide will be observed as a spot with an intermediate Rf value. Other byproduct spots may also be visible.
Calculation of Rf Value:
The retention factor (Rf) is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Calculate the Rf values for the starting material and the product for your records.
Workflow Diagram
Caption: TLC monitoring workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)-1-butene
Welcome to the technical support center for the synthesis of 4-(3,4-Dimethoxyphenyl)-1-butene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction.
-
Wittig Reaction: This method involves the reaction of 3,4-dimethoxybenzaldehyde with a phosphorus ylide, typically generated from an allyl- or propyl-triphenylphosphonium salt. It is a reliable method for forming the carbon-carbon double bond.
-
Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, such as allylmagnesium bromide, with 3,4-dimethoxybenzaldehyde. This is a classic and powerful carbon-carbon bond-forming reaction.
Q2: I am getting a low yield in my Wittig reaction. What are the potential causes?
A2: Low yields in the Wittig synthesis of this compound can stem from several factors:
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Inefficient Ylide Formation: The phosphorus ylide is a crucial intermediate. Incomplete deprotonation of the phosphonium salt by the base will result in a lower concentration of the reactive ylide. Ensure your base is strong enough (e.g., n-butyllithium, sodium hydride) and fresh.
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Ylide Instability: Some ylides can be unstable and decompose over time. It is often best to generate the ylide in situ and use it immediately.
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Steric Hindrance: While less of a concern with an aldehyde, significant steric bulk on either the aldehyde or the ylide can impede the reaction.
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Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all contribute to lower yields. The reaction often benefits from anhydrous conditions.
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Side Reactions: The ylide can potentially react with other functional groups if present.
Q3: My Grignard reaction is not initiating. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
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Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings with a glass rod (in the absence of solvent) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.
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Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents (e.g., dry diethyl ether or THF).
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Initiation Temperature: Sometimes gentle warming with a heat gun can initiate the reaction. Be prepared to cool the reaction vessel in an ice bath once the exothermic reaction begins.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are a few strategies:
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Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system (e.g., a nonpolar solvent like hexane or a mixture of ether and hexane).[1][2][3]
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Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the nonpolar this compound from the more polar triphenylphosphine oxide. A nonpolar eluent system, such as a hexane/ethyl acetate gradient, is typically used.[1]
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Precipitation: In some cases, dissolving the crude reaction mixture in a minimal amount of a solvent in which your product is soluble but triphenylphosphine oxide is not (e.g., cold diethyl ether or pentane) can cause the byproduct to precipitate, allowing for its removal by filtration.[1][3][4]
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete ylide formation due to weak or old base. | Use a fresh, strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure the base is properly stored and handled to maintain its reactivity. |
| Presence of moisture, which quenches the ylide. | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reactivity of the aldehyde. | While 3,4-dimethoxybenzaldehyde is generally reactive, ensure its purity. If it has oxidized to the corresponding carboxylic acid, it will not react. | |
| Formation of unexpected byproducts | Ylide decomposition. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. |
| Aldol condensation of the aldehyde. | This can occur if the base deprotonates the aldehyde. Add the aldehyde to the pre-formed ylide solution slowly and at a controlled temperature. | |
| Difficulty in purifying the product | Co-elution of triphenylphosphine oxide with the product during chromatography. | Optimize the solvent system for column chromatography. A less polar eluent may improve separation. Alternatively, try a precipitation or crystallization method to remove the bulk of the triphenylphosphine oxide before chromatography.[1][2][3][4] |
Grignard Reaction Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface. | Crush the magnesium turnings under an inert atmosphere before adding the solvent and alkyl halide. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Presence of moisture. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. | |
| Low yield of the desired alcohol intermediate | Wurtz coupling of the alkyl halide. | Add the alkyl halide solution slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations of the alkyl halide. |
| Formation of benzene (if using phenylmagnesium bromide). | This occurs if the Grignard reagent is quenched by a proton source. Ensure strictly anhydrous conditions. | |
| Formation of a dimeric byproduct (1,5-hexadiene from allyl bromide) | This is a known side reaction in the preparation of allylmagnesium bromide. | Prepare the Grignard reagent at a low temperature (below 0 °C) to minimize this side reaction.[5] |
| Incomplete reaction of the aldehyde | Insufficient Grignard reagent. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a general procedure that can be adapted for this specific synthesis.
Materials:
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Allyl triphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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3,4-Dimethoxybenzaldehyde
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add allyl triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or deep red). Allow the mixture to stir at 0 °C for 30 minutes.
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Wittig Reaction: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[1][4]
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is a general procedure that can be adapted for this specific synthesis.
Materials:
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Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
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3,4-Dimethoxybenzaldehyde
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once the reaction initiates (cloudiness, bubbling), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
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Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent. After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
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Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. A white precipitate of magnesium salts will form. Add more diethyl ether if necessary and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Heck Coupling of 4-Vinylveratrole
Welcome to the technical support center for the Heck coupling of 4-vinylveratrole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this important reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the Heck coupling of 4-vinylveratrole.
Q1: I am observing a low yield of my desired cross-coupled product. What are the potential causes and how can I improve it?
A1: Low yields in the Heck coupling of 4-vinylveratrole can stem from several factors. Here's a systematic troubleshooting approach:
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Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a high-quality catalyst and that it has been stored under appropriate inert conditions. Catalyst deactivation can occur in the presence of air or moisture. Consider using a fresh batch of catalyst or a different palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).
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Ligand Selection: The choice of phosphine ligand can significantly impact the reaction. If you are using a standard ligand like PPh₃ and observing low yields, consider switching to a more electron-rich and bulky ligand, which can promote oxidative addition and stabilize the catalytic species.
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Base and Solvent Compatibility: The combination of base and solvent is critical. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice of base should be matched with the solvent. For instance, inorganic bases like K₂CO₃ are often used with polar aprotic solvents like DMF or NMP. Ensure your base is sufficiently strong to neutralize the generated acid but not so strong as to cause unwanted side reactions. The solvent should be anhydrous, as water can interfere with the catalytic cycle.
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Reaction Temperature and Time: Heck reactions are sensitive to temperature. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition and increased side product formation. It is advisable to perform a temperature screen to find the optimal conditions for your specific substrates. Reaction times may also need to be extended to ensure complete conversion.
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Purity of Reactants: Ensure that your 4-vinylveratrole and aryl halide are pure. Impurities can poison the catalyst and inhibit the reaction.
Q2: My final product is a mixture of isomers. How can I improve the stereoselectivity of the reaction?
A2: The Heck reaction is known for its high trans selectivity. However, the formation of the cis isomer or other positional isomers can occur.
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β-Hydride Elimination: The formation of isomers often arises from competing β-hydride elimination pathways. After the migratory insertion of the alkene, rotation around the carbon-carbon single bond can lead to different conformations before β-hydride elimination occurs. To favor the desired trans product, reaction conditions can be optimized.
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Additives: The addition of certain salts, like tetra-n-butylammonium bromide (TBAB), can sometimes improve the stereoselectivity and yield.
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Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the transition state of the β-hydride elimination step, thereby affecting the stereochemical outcome. Experimenting with different ligands is a key strategy to improve selectivity.
Q3: I have identified byproducts that appear to be from a double arylation of the vinyl group. How can I prevent this?
A3: Double arylation is a known side reaction in the Heck coupling of vinylarenes, leading to the formation of trisubstituted alkenes. This occurs when the initially formed product re-enters the catalytic cycle.
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Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is the primary way to minimize double arylation. Using a slight excess of the 4-vinylveratrole relative to the aryl halide can help ensure that the aryl halide is consumed before significant double arylation of the product can occur.
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Reaction Time: Shorter reaction times can be beneficial. Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction as soon as the starting aryl halide is consumed.
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Catalyst Loading: Lowering the catalyst loading may reduce the rate of the second arylation step relative to the initial coupling.
Q4: I am observing what appears to be oligomerization or polymerization of the 4-vinylveratrole. What causes this and how can it be avoided?
A4: As an electron-rich styrene derivative, 4-vinylveratrole can be susceptible to polymerization, especially at elevated temperatures or in the presence of acidic species.
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Temperature Control: High reaction temperatures can promote polymerization. It is crucial to find the lowest effective temperature for the Heck coupling.
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Reaction Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes initiate radical polymerization pathways.
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Purity of 4-Vinylveratrole: The presence of impurities in the 4-vinylveratrole, such as peroxides, can act as initiators for polymerization. Using freshly distilled or purified 4-vinylveratrole is recommended.
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Base: The base used in the reaction neutralizes the acid generated during the catalytic cycle. Inadequate base can lead to an acidic reaction mixture, which can catalyze the polymerization of the styrene. Ensure a sufficient amount of a suitable base is present.
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield of the desired product and the formation of common side products in the Heck coupling of 4-vinylveratrole. This data is compiled from general principles of the Heck reaction and observations from similar systems.
| Parameter | Effect on Main Product Yield | Effect on Double Arylation | Effect on Isomerization | Effect on Oligomerization |
| Catalyst Loading | Optimal loading maximizes yield | Higher loading may increase it | Generally minor effect | Can increase with catalyst decomposition |
| Ligand | Significant impact; bulky, electron-rich ligands often improve yield | Can be influenced by ligand sterics and electronics | Can be controlled by ligand choice | Generally minor direct effect |
| Base | Crucial for catalyst regeneration and yield | Can influence catalyst activity and thus side reactions | Can affect the rate of re-addition/elimination pathways | Insufficient base can lead to acidic conditions that promote it |
| Solvent | Polar aprotic solvents (DMF, NMP) are common; choice affects solubility and catalyst stability | Solvent polarity can influence reaction rates | Can affect the equilibrium between isomers | Generally minor direct effect |
| Temperature | Optimal temperature is key; too high or too low reduces yield | Higher temperatures can increase the rate | Higher temperatures can favor the thermodynamic isomer | Significantly increases at higher temperatures |
| Reactant Ratio (Aryl Halide:Alkene) | Optimal ratio (often near 1:1.1) maximizes yield | Excess aryl halide increases it | Generally minor effect | Generally minor effect |
Experimental Protocols
General Protocol for the Heck Coupling of 4-Vinylveratrole with an Aryl Bromide:
This protocol is a representative example and may require optimization for specific substrates and desired outcomes.
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 4-vinylveratrole (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Base Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (1.5 mmol).
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Troubleshooting Workflow for the Heck Coupling of 4-Vinylveratrole
Caption: A troubleshooting workflow for identifying and resolving common issues in the Heck coupling of 4-vinylveratrole.
Main and Side Reaction Pathways in the Heck Coupling of 4-Vinylveratrole
Caption: The main catalytic cycle of the Heck reaction and competing side reaction pathways for 4-vinylveratrole.
Preventing double bond isomerization during Heck arylation of butenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing double bond isomerization during the Heck arylation of butenes.
Troubleshooting Guide
Problem 1: Significant double bond isomerization is observed in the product mixture.
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Question: My Heck reaction with 1-butene is yielding a mixture of the desired terminal alkene and isomerized internal alkenes. What is the primary cause of this?
Answer: Double bond isomerization in the Heck reaction is primarily caused by the reversible nature of the β-hydride elimination and re-insertion sequence. After the initial migratory insertion of the butene into the aryl-palladium bond, a palladium-hydride intermediate is formed upon β-hydride elimination. If this palladium-hydride species re-adds to the newly formed double bond (a process called hydropalladation) and is followed by elimination at a different position, double bond isomerization occurs. The stability of this palladium-hydride intermediate is a key factor; more stable intermediates allow more time for re-addition and isomerization to take place.
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Question: How can I minimize the formation of these isomerized byproducts?
Answer: Several strategies can be employed to suppress double bond isomerization:
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Ligand Selection: The choice of phosphine ligand is critical.[1][2]
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Electron-donating monodentate ligands: Bulky, electron-donating ligands can stabilize the palladium center. Some ligands, like di-tert-butylneopentylphosphine (DTBNpP), have been shown to promote isomerization to the thermodynamically more stable internal alkene.[1][2]
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Less donating monodentate ligands: In contrast, ligands like trineopentylphosphine (TNpP) can favor the formation of the kinetic, less stable terminal alkene product by destabilizing the hydridopalladium intermediate, thus promoting rapid dissociation of the product before isomerization can occur.[1][2]
-
Bidentate ligands: Bidentate phosphine ligands, such as BINAP, often favor a cationic pathway for the Heck reaction, which can influence regioselectivity and potentially reduce isomerization by altering the reaction mechanism.[3]
-
-
Use of Additives:
-
Silver or Thallium Salts: The addition of silver (e.g., Ag₂CO₃, Ag₃PO₄) or thallium salts (e.g., TlOAc) can suppress isomerization. These additives act as halide scavengers, promoting a cationic reaction pathway and facilitating the reductive elimination of the palladium catalyst from the product, thereby minimizing the opportunity for re-addition and isomerization.
-
-
Reaction Conditions:
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Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomerized product. Running the reaction at the lowest effective temperature may help preserve the kinetic product.
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Base: The choice of base can influence the reaction pathway and the lifetime of the palladium-hydride species. While inorganic bases like NaOAc or K₂CO₃ are common, hindered amine bases are also frequently used.[4] The impact of the base on isomerization can be system-dependent and may require empirical optimization.
-
-
Problem 2: The reaction has low regioselectivity, yielding a mixture of branched and linear products from 1-butene.
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Question: My Heck arylation of 1-butene is producing both the terminally arylated (linear) and internally arylated (branched) products. How can I control the regioselectivity?
Answer: The regioselectivity of the Heck reaction with unsymmetrical alkenes like 1-butene is governed by both steric and electronic factors, which are influenced by the specific catalytic system.[3]
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Neutral Pathway: Typically favored with monodentate phosphine ligands and halide leaving groups (e.g., Ar-I, Ar-Br). In this pathway, steric effects dominate. The aryl group will preferentially add to the less sterically hindered carbon of the double bond, leading to the linear product .
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Cationic Pathway: Often promoted by using aryl triflates (Ar-OTf) as substrates or by adding halide scavengers (e.g., silver or thallium salts). With bidentate ligands, the cationic pathway is also more likely.[3] In this pathway, electronic effects are more influential. The aryl group adds to the more electron-deficient carbon atom, which can favor the formation of the branched product .
To favor the linear product, ensure you are operating under conditions that promote the neutral pathway. Conversely, to enhance the formation of the branched product, conditions that favor the cationic pathway should be employed.
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Frequently Asked Questions (FAQs)
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Q1: What is the general mechanism of double bond isomerization in the Heck reaction?
A1: The isomerization occurs via a "chain-walking" process mediated by a palladium-hydride (Pd-H) species. This species is formed after the desired C-C bond formation and subsequent β-hydride elimination. The Pd-H can then re-insert across the newly formed double bond (hydropalladation) to form a new alkyl-palladium intermediate. A subsequent β-hydride elimination from an adjacent carbon atom leads to the formation of an isomerized alkene. This process can repeat, leading to migration of the double bond along the carbon chain.
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Q2: Can the choice of palladium precursor affect isomerization?
A2: While the ligand has a more direct and pronounced effect, the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the in-situ formation of the active Pd(0) catalyst. The nature of the anions present (e.g., acetate, triflate) can also steer the reaction towards a neutral or cationic pathway, which in turn affects isomerization and regioselectivity.[3]
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Q3: Are there ligand-free conditions that can prevent isomerization?
A3: Ligand-free Heck reactions are possible, often with aryl iodides.[5][6] However, controlling isomerization can be more challenging without the directing influence of a ligand. In some cases, high concentrations of the alkene or the use of specific solvents or additives might help to favor the desired product, but this is often substrate-dependent. For sensitive substrates like butenes where isomerization is a concern, a well-chosen ligand is generally recommended for better control.
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Q4: I am using 2-butene as a substrate. What should I be concerned about?
A4: With a symmetrical internal alkene like 2-butene, the initial arylation will yield a single constitutional isomer. However, the resulting product will still contain a double bond that can be susceptible to isomerization if a stable palladium-hydride species is formed. This could lead to the migration of the double bond to a thermodynamically more stable position, for instance, into conjugation with the newly introduced aryl group. The same principles of ligand and additive selection to minimize the lifetime of the Pd-H intermediate apply.
Data and Protocols
Table 1: Ligand Effects on Isomerization in Heck Arylation
| Ligand Type | Example Ligands | Expected Outcome with 1-Butene | Rationale |
| Bulky, Electron-Donating Monodentate | P(t-Bu)₃, Di-tert-butylneopentylphosphine (DTBNpP) | Increased potential for isomerization to internal butenes. | Stabilizes the Pd-H intermediate, allowing more time for re-insertion and subsequent elimination at a different position.[7] |
| Less Donating/Sterically Demanding Monodentate | PPh₃, Trineopentylphosphine (TNpP) | Reduced isomerization, favoring the terminal product. | Less stabilization of the Pd-H intermediate leads to faster product dissociation before isomerization can occur.[7] |
| Bidentate (Chelating) | BINAP, dppp | Can favor branched product and may suppress isomerization depending on the system. | Tends to promote a cationic pathway, which can alter the reaction course and accelerate reductive elimination.[3] |
Experimental Protocol: General Procedure to Minimize Isomerization in the Heck Arylation of 1-Butene
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
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Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
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Phosphine ligand (e.g., Trineopentylphosphine (TNpP), 2-4 mol%)
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Aryl halide (e.g., aryl bromide or iodide, 1.0 equiv)
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Base (e.g., Cy₂NMe, NaOAc, K₂CO₃, 1.2-1.5 equiv)
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1-Butene (can be bubbled through the reaction mixture or added as a condensed liquid at low temperature)
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Anhydrous, degassed solvent (e.g., DMF, NMP, toluene, dioxane)
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(Optional) Additive (e.g., Ag₂CO₃, 1.2 equiv)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, base, and optional additive.
-
Add the anhydrous, degassed solvent via syringe.
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Stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.
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Add the aryl halide to the mixture.
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Introduce 1-butene to the reaction vessel. If it is a gas, bubble it through the stirred reaction mixture. For larger scales, it can be condensed into the flask at low temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black and inorganic salts.
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Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visual Guides
Heck Catalytic Cycle and Isomerization Pathway
Caption: Heck catalytic cycle with the competing double bond isomerization pathway shown in red.
Troubleshooting Logic for Isomerization
Caption: A decision-making workflow for troubleshooting double bond isomerization in Heck reactions.
References
- 1. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading for the Hydrogenation of 4-(3,4-Dimethoxyphenyl)-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst loading for the hydrogenation of 4-(3,4-Dimethoxyphenyl)-1-butene.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete or Slow Reaction | - Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate the reaction at a reasonable rate. - Poor Catalyst Activity: The catalyst may be old, deactivated, or of poor quality. - Inadequate Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. - Low Reaction Temperature: The temperature may not be optimal for catalyst activity. - Poor Mixing/Agitation: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen.[1] - Solvent Effects: The chosen solvent may not be ideal for the reaction, affecting substrate solubility or catalyst performance.[2] | - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). See Table 1 for a general guideline. - Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert gas). - Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 1 atm to 10-30 bar), ensuring the reaction vessel is rated for the higher pressure.[2] - Increase Reaction Temperature: Raise the temperature in increments (e.g., from room temperature to 50-80 °C), monitoring for potential side reactions.[2] - Improve Agitation: Increase the stirring speed to ensure a homogenous reaction mixture.[1] - Solvent Screening: Test a range of solvents. Protic solvents like ethanol or methanol often enhance the rate of Pd/C catalyzed hydrogenations.[2] |
| Formation of Side Products | - Over-hydrogenation: Reduction of the aromatic ring can occur under harsh conditions (high pressure, high temperature, high catalyst loading). - Isomerization of the Double Bond: The terminal double bond may isomerize to an internal, more stable position before hydrogenation. - Hydrogenolysis: Cleavage of the methoxy groups can occur, particularly at higher temperatures and with certain catalysts. | - Optimize Reaction Conditions: Use milder conditions. Start with lower pressure and temperature and gradually increase as needed. - Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction closely and stop it once the starting material is consumed to prevent over-reduction. - Catalyst Choice: Consider using a more selective catalyst or a catalyst poison to mitigate unwanted side reactions.[3] |
| Inconsistent Results/Poor Reproducibility | - Inconsistent Catalyst Quality: Variation in the activity of different batches of catalyst. - Atmosphere Contamination: Presence of oxygen or other catalyst poisons in the reaction system. - Inaccurate Measurement of Reagents: Errors in weighing the substrate or catalyst. | - Use Catalyst from the Same Batch: For a series of experiments, use catalyst from a single batch to ensure consistency. - Inert Atmosphere: Ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) before introducing hydrogen.[4] - Careful Weighing: Use a calibrated analytical balance for all measurements. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the hydrogenation of this compound?
A1: For a screening reaction, a catalyst loading of 1-5 mol% of palladium on carbon (Pd/C, 10 wt%) is a common starting point. The optimal loading will depend on other reaction parameters such as hydrogen pressure, temperature, and reaction time.
Q2: How does catalyst loading affect the reaction time and product yield?
A2: Generally, increasing the catalyst loading will decrease the required reaction time.[1] However, an excessively high catalyst loading can sometimes lead to an increase in side reactions, such as over-hydrogenation of the aromatic ring, which may decrease the yield of the desired product. It is crucial to find a balance that provides a reasonable reaction rate without compromising selectivity.
Q3: What are the most common catalysts used for this type of hydrogenation?
A3: Palladium on carbon (Pd/C) is the most widely used catalyst for the hydrogenation of alkenes due to its high activity and selectivity.[5] Other catalysts such as platinum on carbon (Pt/C) or Raney nickel can also be used, but may exhibit different selectivity profiles.
Q4: What solvents are recommended for this reaction?
A4: Protic solvents such as ethanol and methanol are often effective for Pd/C catalyzed hydrogenations as they can help to accelerate the reaction rate.[2] Other common solvents include ethyl acetate and tetrahydrofuran (THF). The choice of solvent can influence the reaction, so screening different solvents may be necessary to optimize the conditions.
Q5: Are there any safety precautions I should be aware of when performing this reaction?
A5: Yes, several safety precautions are crucial:
-
Flammability of Pd/C: Palladium on carbon is highly flammable, especially when dry and in the presence of air and an organic solvent.[4] Handle the catalyst in an inert atmosphere (e.g., a glovebox or under a stream of argon).
-
Flammability of Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all equipment is properly grounded.
-
Pressure: If using high-pressure hydrogenation, ensure the reaction vessel is appropriately rated and inspected.
Data Presentation
The following tables provide representative data for the hydrogenation of substituted styrenes, which are structurally analogous to this compound. This data can serve as a guideline for optimizing your reaction conditions.
Table 1: Effect of Catalyst Loading on the Hydrogenation of a Styrene Derivative *
| Catalyst Loading (mol% Pd/C) | Reaction Time (h) | Conversion (%) |
| 1 | 12 | 85 |
| 2.5 | 6 | >95 |
| 5 | 3 | >99 |
*General representation based on typical hydrogenation profiles. Actual results may vary.
Table 2: Influence of Hydrogen Pressure and Temperature on the Hydrogenation of a Styrene Derivative *
| H₂ Pressure (bar) | Temperature (°C) | Reaction Time for >95% Conversion (h) |
| 1 | 25 | 18 |
| 10 | 25 | 5 |
| 10 | 50 | 2 |
| 30 | 25 | 3 |
*General representation based on typical hydrogenation profiles.[2] Actual results may vary.
Experimental Protocols
Below is a general experimental protocol for the hydrogenation of a substituted styrene like this compound.
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask with a three-way stopcock or a Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad in a Büchner funnel)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar in a clean, dry reaction vessel.
-
Catalyst Addition: Under a stream of inert gas, carefully add the desired amount of Pd/C catalyst to the reaction vessel.
-
Solvent and Substrate Addition: Add the solvent to the vessel, followed by the this compound.
-
Inert Gas Purge: Seal the vessel and purge the system with an inert gas for several minutes to remove any residual oxygen.
-
Hydrogen Introduction: Connect the vessel to a hydrogen source (e.g., a balloon or a gas cylinder with a regulator). Evacuate the inert gas and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Begin stirring the reaction mixture at the desired temperature. Monitor the reaction progress by TLC, GC, or NMR.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood and purge the vessel with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep the filter cake wet with solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified further by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
References
Technical Support Center: Purification of 4-(3,4-Dimethoxyphenyl)-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(3,4-dimethoxyphenyl)-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction byproducts encountered during the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route employed.
-
Wittig Reaction: The most significant and often problematic byproduct is triphenylphosphine oxide (TPPO) .[1][2] This byproduct is generated in stoichiometric amounts from the Wittig reagent.[1][2] Due to its moderate polarity, it can sometimes co-elute with the desired product during chromatography.
-
Grignard Reaction: If a Grignard-based synthesis is used, potential byproducts include biphenyl-type compounds formed from the coupling of the Grignard reagent, unreacted starting materials, and secondary or tertiary alcohols if ketones or esters are present as starting materials or intermediates.[3][4][5]
Q2: What is the general strategy for purifying the crude product?
A2: A multi-step approach is typically most effective. The general workflow involves an initial aqueous workup to remove water-soluble salts and reagents, followed by solvent removal. The resulting crude oil or solid is then subjected to flash column chromatography on silica gel, which is the primary method for separating the target alkene from persistent organic byproducts.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the product and impurities. The spots can be visualized under UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate.
Troubleshooting Guides
Problem 1: A white, crystalline solid is present in my purified fractions and is difficult to separate from my product.
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Likely Cause: This is almost certainly triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[1][2] It has a tendency to streak or co-elute with products of similar polarity during column chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the polarity of your eluent. A less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) may improve separation. Sometimes, switching to a different solvent system, like dichloromethane/hexanes, can alter the elution order and improve resolution.
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Recrystallization/Precipitation: Before chromatography, you can attempt to remove a significant portion of the TPPO. After the reaction workup, dissolving the crude product in a minimal amount of a solvent in which the product is soluble but TPPO is less so (e.g., cold diethyl ether or a hexanes/ether mixture) can cause the TPPO to precipitate. The precipitate can then be removed by filtration.
-
Aqueous Extraction (for specific cases): In some instances, complexation with metal salts (e.g., MgBr₂) followed by aqueous extraction has been used to remove TPPO, though this adds steps and may affect the desired product.
-
Problem 2: My TLC plate shows multiple spots after the reaction, and I'm not sure which one is the product.
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Likely Cause: Incomplete reaction, formation of multiple side products, or decomposition.
-
Troubleshooting Steps:
-
Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate. This will help you identify if any starting material remains.
-
Rf Value Estimation: Alkenes like this compound are relatively non-polar. The product spot should have a higher Rf value (travel further up the plate) than more polar byproducts like alcohols or TPPO, but a lower Rf than highly non-polar byproducts like biphenyls.
-
Staining: Use a potassium permanganate (KMnO₄) stain. Alkenes will react with the stain, causing the purple color to disappear and leave a yellow/brown spot. This helps to distinguish the alkene product from other functional groups that do not react.
-
Problem 3: The yield of my purified product is very low.
-
Likely Cause: This could be due to an incomplete reaction, product loss during workup and purification, or product decomposition.
-
Troubleshooting Steps:
-
Analyze Crude Material: Before purification, take an NMR or GC-MS of your crude product to estimate the reaction conversion and identify the ratio of product to byproducts. This will tell you if the problem is in the reaction or the purification step.
-
Check for Product Loss during Extraction: Ensure the pH of your aqueous layer is appropriate during workup. Emulsions can also lead to significant product loss; if an emulsion forms, try adding brine to break it.
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Optimize Chromatography Technique: Ensure your column is packed correctly and that you are not using too much solvent for elution, which can lead to broad, diluted fractions. Dry loading the sample onto silica can sometimes improve resolution and yield compared to wet loading.
-
Data & Physical Properties
This table summarizes key quantitative data for the target compound and a major byproduct to aid in analysis and purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Polarity |
| This compound | C₁₂H₁₆O₂ | 192.25 | Liquid/Oil | Low to Moderate |
| Triphenylphosphine oxide (TPPO) | C₁₈H₁₅OP | 278.28 | Crystalline Solid | Moderate |
| 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | C₁₂H₁₆O₃ | 208.25 | Not specified | Moderate to High (due to -OH group)[6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the standard method for purifying this compound from organic byproducts like TPPO.
-
Eluent System Selection:
-
Begin by determining an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).
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Aim for an Rf value of ~0.3 for the target product, ensuring clear separation from byproduct spots. A common starting point is 9:1 Hexanes:Ethyl Acetate.
-
-
Column Preparation:
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Select a column of appropriate size for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and pack it evenly using gentle air pressure or a pump. Ensure there are no air bubbles or cracks in the silica bed. Add a thin layer of sand on top of the silica bed to prevent disruption.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
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Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
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Begin eluting with the non-polar solvent system. Use air pressure to maintain a steady flow rate.
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Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC on the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Experimental Workflow
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. aroonchande.com [aroonchande.com]
- 6. 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol | C12H16O3 | CID 227370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in the synthesis of veratrole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of veratrole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in the synthesis of veratrole derivatives?
A1: Low conversion rates in the synthesis of veratrole derivatives can stem from several factors, including:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact yield.
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Catalyst Issues: Inefficient or deactivated catalysts are a frequent cause of poor conversion.
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Reagent Quality and Stoichiometry: Impure reagents or incorrect molar ratios of reactants can hinder the reaction.
-
Presence of Water or Other Impurities: Moisture can deactivate catalysts and participate in side reactions.
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Side Reactions: Competing reactions, such as over-methylation, multiple acylations, or undesired isomer formation, can consume starting materials and reduce the yield of the desired product.
Q2: How can I minimize the formation of undesired isomers during electrophilic substitution of veratrole?
A2: The two methoxy groups in veratrole are ortho-, para-directing. To control regioselectivity:
-
Choice of Catalyst: The steric bulk of the catalyst can influence the position of substitution.
-
Reaction Temperature: Lower temperatures often favor the formation of the para-substituted product due to steric hindrance at the ortho positions.
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers.
Q3: My Friedel-Crafts acylation of veratrole is giving a low yield. What should I check first?
A3: For low yields in Friedel-Crafts acylation, consider the following:
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Catalyst Activity: Ensure your Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or solid acid catalyst is fresh and has not been deactivated by moisture.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. An optimal temperature needs to be determined for your specific substrate and acylating agent.
-
Molar Ratio of Reactants: An excess of the acylating agent or catalyst may be necessary, but a large excess can also lead to di-acylation or other side products.
Troubleshooting Guides
Issue 1: Low Yield in the Methylation of Catechol to Veratrole
If you are experiencing low conversion of catechol to veratrole, consult the following guide.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Methylation | Increase the molar ratio of the methylating agent (e.g., dimethyl sulfate, dimethyl carbonate) to catechol. Ensure the reaction goes to completion by monitoring with TLC or GC. |
| Base Inefficiency | Use a strong base like sodium hydroxide or lithium hydroxide to ensure complete deprotonation of the catechol. A patent suggests that using lithium hydroxide can lead to yields of up to 95%.[1] |
| Suboptimal Catalyst | For vapor-phase methylation with dimethyl carbonate, alumina loaded with potassium nitrate has been shown to give a veratrole yield of 97% at 583 K.[2] |
| Reaction Temperature Too Low | A patented method using dimethyl sulfate and lithium hydroxide specifies a reaction temperature of 60-80°C for optimal results.[1] |
| Reaction Time Too Short | The same patent suggests a reaction time of 2-6 hours.[1] Ensure sufficient time for the reaction to complete. |
Experimental Protocol: High-Yield Synthesis of Veratrole from Catechol
This protocol is adapted from a patented method with reported yields of up to 95%.[1]
-
Reaction Setup: In a suitable reaction vessel, mix catechol and dimethyl sulfate.
-
Addition of Base: Slowly add a solution of lithium hydroxide. The molar ratio of catechol:dimethyl sulfate:lithium hydroxide should be optimized, with a suggested starting point of 1:1-1.3:0.92-1.3.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain for 2-6 hours.
-
Workup: After the reaction is complete, wash the mixture with water and then a base solution.
-
Purification: Distill the crude product to obtain pure veratrole.
Issue 2: Poor Conversion in Friedel-Crafts Acylation of Veratrole
Low yields in the acylation of veratrole are a common problem. This guide provides potential solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low acylation yield.
Quantitative Data on Catalyst Performance
| Catalyst | Acylating Agent | Veratrole Conversion (%) | Selectivity to 3,4-Dimethoxyacetophenone (%) | Reference |
| 15 WZ-800 (15% WO₃ on ZrO₂) | Acetic Anhydride | 67 | >99 | |
| HBEA Zeolite | Acetic Anhydride | 40 | 90-100 | [3] |
| HY Zeolite | Acetic Anhydride | 10 | 90-100 | [3] |
| TiO₂-SnO₂ | 4-Chlorobenzoyl chloride | 74 | 97 | [4] |
Experimental Protocol: Acylation of Veratrole with Acetic Anhydride using a WOx/ZrO₂ Catalyst
This protocol is based on a study reporting 67% conversion of acetic anhydride.
-
Catalyst Preparation: Prepare the WOx/ZrO₂ catalyst by wet impregnation of zirconium oxyhydroxide with ammonium metatungstate, followed by calcination at 800°C. A 15 wt.% WO₃ loading was found to be most active.
-
Reaction Setup: In a reaction flask, combine veratrole and acetic anhydride (molar ratio of 2:1) with the catalyst (3 wt.% of the total reaction mixture).
-
Reaction Conditions: Heat the mixture to 70°C and stir for 4 hours.
-
Analysis: Monitor the conversion of acetic anhydride by GC.
-
Workup: Separate the catalyst by filtration. The product, 3,4-dimethoxyacetophenone, can be purified by distillation or recrystallization.
Issue 3: Low Yield or Incorrect Isomer in the Nitration of Veratrole
Nitration of veratrole can lead to a mixture of products or low yields if not properly controlled.
Logical Relationship of Directing Groups
Caption: Directing effects in the nitration of veratrole.
Key Considerations for Nitration
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Activating Groups Dominate: The two methoxy groups are strong activating groups and will direct the incoming nitro group primarily to the positions ortho and para to them. The para position (position 4) is generally favored.
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Controlling Dinitration: Veratrole is highly activated and can undergo dinitration easily. A study using an N-nitropyrazole nitrating reagent and Yb(OTf)₃ as a catalyst reported dinitration yields of 79-99%.[5] To achieve mononitration, milder conditions, shorter reaction times, and careful control of stoichiometry are necessary.
-
Catalyst-Free Nitration: Due to the activated nature of the veratrole ring, nitration can often be achieved without the need for a strong acid catalyst like sulfuric acid.[6]
Experimental Protocol: Dinitration of a Veratrole Derivative
This protocol is adapted from a high-yield dinitration method.[5]
-
Reaction Setup: In an oven-dried vial with a magnetic stir bar, charge the veratrole derivative (1.0 equiv), the N-nitropyrazole nitrating reagent (1.5 equiv), and Yb(OTf)₃ (10 mol %).
-
Solvent: Add dry acetonitrile.
-
Reaction Conditions: Heat the mixture to 80°C and stir for approximately 16 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, filter the mixture through celite, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the product by column chromatography.
Issue 4: Difficulty with O-Demethylation of Veratrole Derivatives
Cleavage of the methyl ether can be challenging without affecting other functional groups.
Troubleshooting O-Demethylation
| Potential Cause | Recommended Solution |
| Harsh Reagents Cause Side Reactions | Traditional demethylating agents like BBr₃ can be harsh. Consider alternative, milder methods. |
| Low Selectivity | If your molecule has multiple methoxy groups, achieving selective demethylation can be difficult with chemical methods. |
| Low Yield | Incomplete reaction or decomposition of the starting material or product can lead to low yields. |
Alternative Protocol: O-Demethylation of 4-n-Propylguaiacol (a Veratrole Derivative)
This protocol utilizes an acidic beta zeolite catalyst in hot pressurized liquid water.[7]
-
Catalyst: Use an acidic beta zeolite (e.g., H-BEA).
-
Reaction Setup: In a high-pressure reactor, combine the 4-n-propylguaiacol with the catalyst and deionized water.
-
Reaction Conditions: Heat the reactor to 260°C and allow the reaction to proceed for 2 hours.
-
Analysis and Workup: After cooling, the product, 4-n-propylcatechol, can be extracted and analyzed. This method reportedly produces the desired product in high yield.
References
- 1. CN114230446A - A kind of preparation method of veratrol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming β-Hydride Elimination in Alkyl Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkyl Heck reactions, with a specific focus on overcoming premature β-hydride elimination.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it problematic in alkyl Heck reactions?
A: β-hydride elimination is a common decomposition pathway for organopalladium intermediates. In the context of the Heck reaction, after the migratory insertion of an alkene into an alkyl-palladium species, the resulting intermediate can undergo elimination of a hydrogen atom from the β-carbon (relative to the palladium atom), forming a palladium-hydride species and an alkene. This is often an undesired side reaction in alkyl Heck reactions as it can lead to the formation of isomerized starting materials or other byproducts, ultimately lowering the yield of the desired coupled product. For a successful alkyl-Heck coupling, the initial alkylpalladium species should favor insertion over β-hydride elimination, while the subsequent intermediate should favor elimination to regenerate the catalyst.
Q2: What are the fundamental requirements for β-hydride elimination to occur?
A: For β-hydride elimination to proceed, several conditions must be met:
-
The alkyl group must possess a hydrogen atom on the β-carbon.
-
The palladium and the β-hydride must be able to adopt a syn-coplanar arrangement.
-
The metal center needs to be coordinatively unsaturated, meaning it has a vacant coordination site.
-
The metal requires available d-electrons to donate into the σ* orbital of the C-H bond.
Understanding these requirements is crucial for designing strategies to suppress this unwanted reaction pathway.
Q3: What are the primary strategies to suppress or avoid β-hydride elimination?
A: Several strategies can be employed:
-
Substrate Modification: Use alkyl electrophiles that lack β-hydrogens (e.g., methyl, neopentyl, or adamantyl halides).[1]
-
Ligand Choice: Employ bulky ligands that sterically hinder the formation of the required syn-coplanar transition state for elimination. Bulky N-heterocyclic carbene (NHC) ligands and phosphines like P(t-Bu)3 are effective.[2]
-
Reaction Conditions:
-
Additives: The addition of a base is necessary to regenerate the Pd(0) catalyst. Silver salts can also be used to facilitate reductive elimination and minimize alkene isomerization.[3]
-
Photoredox Catalysis: Visible light-induced photoredox catalysis can promote a radical-based mechanism, bypassing the traditional organometallic intermediates prone to β-hydride elimination.[4]
-
-
Intramolecular Reactions: In intramolecular Heck reactions, the conformational constraints of the cyclic transition state can disfavor β-hydride elimination.
Q4: How do bulky ligands prevent β-hydride elimination?
A: Bulky ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or certain N-heterocyclic carbenes (NHCs), create a sterically crowded environment around the palladium center. This steric hindrance makes it difficult for the alkylpalladium intermediate to adopt the planar geometry required for β-hydride elimination to occur. This slows down the rate of this undesired pathway, allowing the desired C-C bond formation to proceed more efficiently.
Q5: Can photoredox catalysis completely eliminate the issue of β-hydride elimination?
A: Photoredox catalysis offers a powerful alternative pathway for alkyl Heck reactions that can significantly suppress or even circumvent β-hydride elimination. By utilizing a photoexcited catalyst, the reaction can proceed through a radical mechanism involving single-electron transfer (SET). This avoids the formation of the traditional alkylpalladium(II) intermediates that are susceptible to β-hydride elimination.[4] While it is a very effective strategy, complete elimination of all side products is not always guaranteed and depends on the specific substrates and conditions.
Troubleshooting Guides
Problem 1: Low yield of the desired alkyl Heck product with significant formation of an alkene byproduct corresponding to β-hydride elimination.
| Possible Cause | Troubleshooting Step | Rationale |
| Facile β-hydride elimination | 1. Switch to a bulkier ligand: Replace standard phosphine ligands (e.g., PPh₃) with bulky phosphines like P(t-Bu)₃ or an appropriate N-heterocyclic carbene (NHC) ligand. | Bulky ligands sterically hinder the syn-coplanar arrangement required for β-hydride elimination. |
| 2. Employ a photoredox-mediated protocol: If available, switch to a visible-light-induced reaction setup using a suitable photocatalyst. | This changes the reaction mechanism to a radical pathway, avoiding the intermediate prone to β-hydride elimination.[4] | |
| Sub-optimal base | 1. Screen different bases: If using an amine base like Et₃N, try switching to an inorganic base such as Cs₂CO₃ or K₃PO₄. | The choice of base can influence the reaction kinetics and the stability of intermediates. |
| Incorrect Solvent Polarity | 1. Vary the solvent: The polarity of the solvent can influence the reaction pathway. For cationic pathways, which can be more regioselective, a more polar solvent may be beneficial.[5] | Solvent can affect the dissociation of anionic ligands and influence the reaction mechanism. |
Problem 2: No reaction or very slow conversion.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation | 1. Increase catalyst loading: Incrementally increase the mol% of the palladium catalyst. | A higher catalyst concentration can compensate for slow turnover or deactivation. |
| 2. Use a pre-catalyst: Employ a more stable and readily activated palladium pre-catalyst. | Pre-catalysts can ensure a more consistent generation of the active Pd(0) species. | |
| Poor solubility of reagents | 1. Change the solvent or co-solvent: Ensure all reactants are fully dissolved at the reaction temperature. | Poor solubility can severely limit reaction rates. |
| Insufficient temperature | 1. Increase the reaction temperature: Gradually increase the temperature, monitoring for product formation and decomposition. | Heck reactions often require elevated temperatures to proceed at a reasonable rate. |
Quantitative Data
Table 1: Effect of Ligand on the Yield of Alkyl Heck Coupling
| Entry | Ligand | Product Yield (%) | β-Hydride Elimination Byproduct (%) | Reference |
| 1 | PPh₃ | 15 | 85 | [6] |
| 2 | XPhos | 15 | 85 | [6] |
| 3 | CPhos | 27 | 53 | [6] |
| 4 | New electron-deficient biaryl phosphine | 93 | Trace | [6] |
Reaction conditions: 1a (0.25 mmol), 1b (0.30 mmol), NaOtBu (0.35 mmol), 2 mol % precatalyst, CPME (0.5 mL), 80 °C, 1 h.[6]
Table 2: Optimization of Oxidative Heck Reaction Conditions
| Entry | Additive | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| 1 | 3Å MS | rt | 22 | 19 | [7] |
| 2 | 3Å MS | 40 | >99 | 85 | [7] |
| 3 | None | 40 | 98 | 93 | [7] |
Reaction conditions involved an electronically non-biased olefin.[7]
Experimental Protocols
Protocol 1: General Procedure for Alkyl Heck Reaction using a Bulky Phosphine Ligand
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the alkyl halide (1.0 equiv.) and the alkene (1.5 equiv.) via syringe, followed by the anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filter cake with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Visible Light-Induced Alkyl Heck Reaction
This protocol is a general guideline for a photoredox-mediated reaction.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), the alkyl halide (1.0 equiv.), the alkene (2.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent and Degassing: Add the solvent (e.g., DMF or DMSO) and degas the mixture by sparging with an inert gas for 15-20 minutes.
-
Irradiation: Place the vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.[4] Ensure consistent irradiation and cooling if necessary to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: Decision pathway for β-hydride elimination.
References
- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
- 6. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying butenylbenzene compounds
This guide provides technical support for researchers, scientists, and drug development professionals on the purification of butenylbenzene and related compounds using column chromatography. It includes frequently asked questions (FAQs) for method development and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying butenylbenzene compounds?
A1: The choice of stationary phase depends on the polarity of your specific butenylbenzene derivative and any impurities.
-
Silica Gel (SiO₂): This is the most common and recommended starting point for normal-phase chromatography of butenylbenzene compounds.[1][2] Butenylbenzene is a non-polar aromatic hydrocarbon, and silica gel, a polar adsorbent, is ideal for this type of separation.[2][3]
-
Alumina (Al₂O₃): A good alternative to silica, especially if your compound is sensitive to the acidic nature of silica gel.[1] Alumina is available in neutral, acidic, or basic forms, allowing you to choose based on the stability of your compound.
-
Deactivated Silica Gel: If you observe degradation of your acid-sensitive butenylbenzene compound on standard silica, you can use deactivated silica. This is typically prepared by treating the silica with water or a base like triethylamine (TEA) to neutralize the acidic silanol groups.[4][5][6]
-
Reversed-Phase (RP) Silica (e.g., C18, C8): For high-performance liquid chromatography (HPLC) or for compounds that are difficult to separate by normal-phase, reversed-phase chromatography is a powerful option.[7] In RP chromatography, the stationary phase is non-polar, and polar compounds elute first.[8]
Q2: How do I select the right mobile phase (eluent) for my separation?
A2: The ideal mobile phase should provide a good separation of your target compound from impurities. This is almost always determined by first running Thin-Layer Chromatography (TLC).
-
Start with TLC: The goal is to find a solvent system that gives your butenylbenzene compound an Rf value of approximately 0.2-0.4 .[9] An Rf in this range generally translates to a good elution profile on a column.
-
For Normal-Phase Chromatography (Silica/Alumina): Since butenylbenzene is non-polar, you will use a non-polar solvent system.
-
Good Starting Point: A mixture of hexane (or petroleum ether) and a slightly more polar solvent like ethyl acetate (EtOAc) or diethyl ether.[10][11]
-
Solvent Ratios: Begin with a very low percentage of the polar solvent, for example, 1-5% ethyl acetate in hexane .[10][11]
-
Adjusting Polarity: If the Rf is too low (compound doesn't move far), increase the polarity by adding more ethyl acetate. If the Rf is too high (compound moves with the solvent front), decrease the amount of ethyl acetate.[2][12]
-
-
For Reversed-Phase Chromatography: You will use a polar mobile phase.
Q3: Should I use an isocratic or gradient elution?
A3:
-
Isocratic Elution: Using a single, constant mobile phase composition is simpler and preferred if the Rf values of your compound and the impurities are well-separated on the TLC plate.
-
Gradient Elution: If you have impurities that are very close in polarity to your product, or if you have both much less polar and much more polar impurities, a gradient elution is recommended.[4] You would start with a less polar solvent mixture to elute the non-polar impurities and gradually increase the polarity to elute your product and then any more polar impurities.[4] This can improve separation and save time.
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Butenylbenzene Compound
This protocol outlines a standard procedure for purifying a butenylbenzene derivative using normal-phase flash chromatography on silica gel.
1. Mobile Phase Selection (TLC):
- Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a TLC chamber with a starting solvent system, such as 2% ethyl acetate in hexane.
- Visualize the plate under UV light.
- Adjust the solvent ratio until the spot corresponding to your product has an Rf value between 0.2 and 0.4.[9]
2. Column Packing:
- Select a glass column of appropriate size for your sample amount (a silica-to-sample ratio of 50:1 to 100:1 by weight is common).
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer (approx. 1 cm) of sand.
- Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
- Pour the slurry into the column, tapping the side gently to ensure even packing.[14]
- Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
- Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]
3. Sample Loading:
- Wet Loading: Dissolve your crude sample in the minimum amount of a non-polar solvent (like hexane or the mobile phase).[15] Carefully add this solution to the top of the column using a pipette.
- Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle pressure using compressed air or a pump to achieve a steady flow rate (flash chromatography operates at pressures of 50-200 psi).[16]
- Begin collecting fractions in test tubes immediately.[9]
- If running a gradient, start with the lowest polarity solvent mixture and incrementally increase the polarity.
5. Analysis:
- Analyze the collected fractions by TLC to identify which ones contain your purified butenylbenzene compound.
- Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Common Solvents for Normal-Phase Chromatography (Eluotropic Series on Silica)
| Solvent | Polarity Index |
| Hexane / Petroleum Ether | 0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane (DCM) | 3.1 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetonitrile | 5.8 |
| Isopropanol | 3.9 |
| Ethanol | 4.3 |
| Methanol (MeOH) | 5.1 |
Data sourced from various chemistry resources. This table provides a general guide to solvent polarity; the elution strength can vary slightly depending on the specific adsorbent.
Table 2: Suggested Starting Solvent Systems for TLC of Butenylbenzene
| Compound Polarity | Suggested Mobile Phase (Normal Phase) | Expected Rf Range |
| Non-polar (e.g., Butenylbenzene) | 100% Hexane or 1-5% Ethyl Acetate in Hexane[10][11] | 0.2 - 0.5 |
| Intermediate Polarity | 10-50% Ethyl Acetate in Hexane[10][11] | 0.2 - 0.4 |
| Polar | 5% Methanol in Dichloromethane[10][11] | 0.2 - 0.4 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Compound Elutes | 1. Solvent is too non-polar. 2. Compound decomposed on the column. [17]3. Compound is insoluble and precipitated at the top of the column. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).2. Test compound stability on a small amount of silica. If it decomposes, use deactivated silica or alumina.[17]3. Use a stronger, more polar solvent to dissolve the sample for loading, or use the dry loading technique.[4] |
| Poor Separation / Overlapping Bands | 1. Incorrect mobile phase. 2. Column was packed unevenly. 3. Sample band was too wide during loading. 4. Diffusion of bands because the column was run too slowly or stopped. [9] | 1. Re-optimize the mobile phase using TLC to achieve better separation between spots.2. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.3. Dissolve the sample in the absolute minimum amount of solvent for loading.[15]4. Run the column at a steady pace without interruption.[9] |
| Compound Elutes with the Solvent Front | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., use a lower percentage of ethyl acetate in hexane).[2] |
| Streaking or Tailing of Spots/Bands | 1. Sample is too concentrated (overloaded). 2. Compound is degrading on the silica. 3. Compound is too polar for the chosen solvent system. | 1. Use less sample material for the column size.2. Use deactivated silica gel or an alternative stationary phase like alumina.[1][4]3. Increase the polarity of the mobile phase.[17] |
| Cracked or Channeled Silica Bed | 1. Silica was packed dry and then solvent was added, generating heat. 2. Running the column dry. 3. Drastic or immiscible solvent changes. | 1. Always pack the column using a slurry method.2. Ensure the solvent level never drops below the top of the silica bed.3. When running a gradient, ensure solvents are miscible and increase polarity gradually. |
Visualizations
Workflow for Method Development
Caption: Workflow for purifying butenylbenzene compounds.
Troubleshooting Poor Separation
References
- 1. Chromatography [chem.rochester.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 13. pp.bme.hu [pp.bme.hu]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. General Guidelines of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Solvent Effects on Butene Hydrogenation Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of butene. The choice of solvent can significantly influence reaction selectivity, favoring the formation of specific butene isomers or leading to over-hydrogenation to butane. This resource aims to address common experimental challenges and provide practical solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low conversion of butene | 1. Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated.[1] 2. Poor Hydrogen Availability: Insufficient hydrogen pressure or poor mass transfer of hydrogen into the liquid phase. 3. Solvent-Catalyst Incompatibility: The solvent may be inhibiting catalyst activity through strong adsorption on the active sites.[2] | 1. Use a fresh batch of catalyst or regenerate/reactivate the existing catalyst according to the manufacturer's protocol. Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C), especially for challenging substrates.[1] 2. Ensure the reaction vessel is properly sealed and pressurized. Increase stirring speed to enhance gas-liquid mass transfer.[1] Consider a solvent with higher hydrogen solubility. 3. Switch to a different solvent. Non-polar solvents like alkanes (e.g., hexane) or aromatic hydrocarbons (e.g., toluene) are often good starting points.[3][4] |
| Poor selectivity towards desired butene isomer (e.g., high formation of 2-butenes when 1-butene is desired) | 1. Isomerization: The catalyst and/or reaction conditions may be promoting the isomerization of 1-butene to the more thermodynamically stable 2-butenes. 2. Solvent Influence: The solvent can affect the adsorption-desorption equilibrium of butene isomers on the catalyst surface. | 1. Lower the reaction temperature to favor kinetic control over thermodynamic control.[5] Employ a catalyst known for low isomerization activity. Some promoted Pd/Al₂O₃ catalysts are designed for this purpose. 2. Experiment with different solvents. The relative polarities and coordinating abilities of solvents can alter the surface environment of the catalyst and influence isomer distribution. |
| High selectivity towards butane (over-hydrogenation) | 1. High Hydrogen Pressure/Temperature: Aggressive reaction conditions can lead to the complete saturation of the double bond.[5] 2. Catalyst Activity: The catalyst may be too active for selective hydrogenation. 3. Solvent Effects: The solvent can influence the relative rates of butene hydrogenation and desorption from the catalyst surface. | 1. Reduce the hydrogen pressure and/or reaction temperature. 2. Use a less active catalyst or a catalyst modified to suppress over-hydrogenation. 3. The use of a solvent can sometimes help reduce butene losses to butane.[3] Toluene has been shown to increase the yield of butene isomers in some cases.[3] |
| Inconsistent results between batches | 1. Solvent Purity: Impurities in the solvent (e.g., water, sulfur compounds) can act as catalyst poisons. 2. Catalyst Handling: Inconsistent catalyst loading or handling can lead to variations in activity. 3. Variations in Reaction Setup: Minor changes in temperature, pressure, or stirring rate can affect the outcome. | 1. Use high-purity, dry solvents for all experiments. 2. Ensure accurate and consistent measurement of the catalyst. Handle the catalyst under an inert atmosphere if it is pyrophoric.[6] 3. Carefully control and monitor all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is generally recommended for selective butene hydrogenation?
A1: The choice of solvent is highly dependent on the specific catalyst and desired outcome. However, polar solvents like methanol and ethanol are commonly used for general catalytic hydrogenations as they often facilitate the reaction.[1] For selective butene hydrogenation, where controlling isomerization and over-hydrogenation is crucial, less polar solvents such as alkanes (e.g., n-hexane) or aromatic hydrocarbons (e.g., toluene) can be advantageous.[3][4] The use of toluene has been reported to increase the yield of butene isomers.[3]
Q2: How does solvent polarity affect the selectivity of butene hydrogenation?
A2: Solvent polarity can influence the reaction in several ways. It can affect the solubility of hydrogen and butene, the interaction of the solvent with the catalyst surface, and the adsorption/desorption behavior of the reactants and products.[2] In some catalytic systems, a change in solvent polarity has been shown to alter the electronic properties of the catalyst surface, which in turn can modify its selectivity. While a universal rule is difficult to establish, empirical testing with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., THF) and polar protic (e.g., ethanol) is often necessary to optimize for a specific butene isomer.
Q3: Can the solvent also act as a reactant or a catalyst poison?
A3: In the context of butene hydrogenation, the solvent is not intended to be a reactant. However, certain solvents can be hydrogenated under specific conditions, although this is less common for typical butene hydrogenation solvents. More critically, impurities within the solvent, such as water, peroxides (in ethers like THF), or sulfur compounds, can act as potent catalyst poisons, leading to deactivation and poor performance.[7] It is crucial to use pure, degassed solvents.
Q4: My reaction is not proceeding. What are the first troubleshooting steps related to the solvent?
A4: If you suspect a solvent-related issue is hindering your reaction, consider the following:
-
Check Solvent Purity: Ensure you are using a fresh bottle of high-purity, anhydrous solvent.
-
Consider an Alternative Solvent: If your substrate has poor solubility in the current solvent, try a solvent system in which it is more soluble. Sometimes a mixture of solvents can be effective.[1]
-
Degas the Solvent: Dissolved oxygen in the solvent can sometimes interfere with the catalyst. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst can be beneficial.
Q5: How does the concept of a Solid Catalyst with Ionic Liquid Layer (SCILL) relate to solvent choice?
A5: SCILL is an advanced concept where a thin layer of an ionic liquid is coated onto a solid catalyst. The ionic liquid acts as a selective membrane, influencing the concentration of reactants and products at the catalyst surface. In the context of butadiene hydrogenation to butenes, the ionic liquid layer can significantly enhance selectivity by exploiting the different solubilities of butadiene, butenes, and butane. This approach essentially uses the ionic liquid as a highly specialized "solvent" layer to control the reaction environment directly at the catalytic sites.
Data Presentation
Table 1: Impact of Solvent on Butene Hydrogenation Selectivity (Illustrative Data)
| Solvent | Catalyst | Temperature (°C) | Pressure (bar H₂) | Butene Conversion (%) | Selectivity to 1-Butene (%) | Selectivity to 2-Butenes (%) | Selectivity to Butane (%) |
| Toluene | Pd/Al₂O₃ | 40 | 5 | 95 | 50 | 45 | 5 |
| n-Hexane | Pd/Al₂O₃ | 40 | 5 | 92 | 55 | 40 | 5 |
| Ethanol | Pd/C | 30 | 3 | 98 | 40 | 50 | 10 |
| Water | Pd/C | 30 | 3 | 99 | 35 | 55 | 10 |
Note: This table is illustrative and compiles representative data from various sources in the literature. Direct comparative studies under identical conditions are limited. The selectivity is highly dependent on the specific catalyst, support, and reaction conditions.
Experimental Protocols
Key Experiment: Selective Hydrogenation of 1-Butene over a Palladium Catalyst
This protocol describes a general procedure for the liquid-phase hydrogenation of 1-butene. Researchers should adapt this protocol based on their specific equipment and safety guidelines.
Materials:
-
1-Butene
-
Palladium on activated carbon (Pd/C, 5 wt%) or Palladium on alumina (Pd/Al₂O₃, 5 wt%)
-
High-purity solvent (e.g., toluene, n-hexane)
-
High-purity hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with an inert gas for 10-15 minutes to remove any air.
-
Catalyst and Solvent Addition: Under a gentle flow of inert gas, add the desired amount of catalyst (typically 1-5 mol% relative to the substrate) and the solvent to the reactor.
-
Sealing and Purging: Seal the reactor and purge it with hydrogen gas three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reactant Introduction: Introduce a known amount of 1-butene into the reactor.
-
Reaction Conditions: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar) and heat it to the target temperature (e.g., 40°C) while stirring vigorously.
-
Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop (as hydrogen is consumed) and/or by taking aliquots at regular intervals for GC analysis.
-
Reaction Quenching and Work-up: Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst should be handled carefully as it can be pyrophoric, especially when dry.[6]
-
Product Analysis: Analyze the product mixture using a calibrated GC to determine the conversion of 1-butene and the selectivity towards 2-butenes and butane.
Visualizations
Caption: Experimental workflow for butene hydrogenation.
Caption: Key reaction pathways in butene hydrogenation.
Caption: Influence of solvent properties on selectivity.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen for Olefin Saturation in Refinery Streams [atomfair.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
Comparative Reactivity Analysis: 4-(3,4-Dimethoxyphenyl)-1-butene vs. Styrene in Electrophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-(3,4-Dimethoxyphenyl)-1-butene and styrene towards electrophilic addition reactions. This analysis is crucial for professionals in drug development and organic synthesis, where understanding the reactivity of substituted alkenes is paramount for predicting reaction outcomes and designing synthetic pathways. The comparison is supported by theoretical principles and available experimental data for structurally related compounds.
Introduction to the Contestants
Styrene (Vinylbenzene) is a fundamental aromatic alkene, widely utilized as a monomer in the production of various polymers. Its reactivity is a benchmark for understanding electrophilic additions to conjugated systems. The vinyl group is directly attached to the benzene ring, allowing for electronic communication between the double bond and the aromatic system.
This compound is a more complex substituted alkene. The presence of two electron-donating methoxy groups on the phenyl ring is expected to significantly influence the electron density of the double bond, thereby altering its reactivity compared to styrene.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of an alkene in an electrophilic addition reaction is primarily governed by the electron density of the carbon-carbon double bond. A higher electron density leads to a more nucleophilic double bond, which can more readily attack an electrophile, resulting in a faster reaction rate.
In styrene , the phenyl group can donate electron density to the vinyl group through resonance, stabilizing the intermediate carbocation formed during electrophilic attack. However, the benzene ring itself is only moderately activating.
In This compound , the two methoxy groups (-OCH₃) on the phenyl ring are strong electron-donating groups due to the resonance effect of the oxygen lone pairs. This significantly increases the electron density of the aromatic ring and, by extension, the electron density of the butene double bond through inductive and hyperconjugative effects. This enhanced electron density makes the double bond of this compound substantially more nucleophilic and therefore more reactive towards electrophiles than the double bond in styrene.
Quantitative Reactivity Comparison
For the bromination of substituted styrenes, a negative rho (ρ) value is observed, indicating that electron-donating groups accelerate the reaction. Specifically, for the bromination of styrenes with electron-releasing groups, a ρ value of approximately -4.4 has been reported.[1] In contrast, for styrenes with electron-withdrawing groups, the ρ value is -2.24.[2][3][4] This significant negative ρ value for electron-donating groups underscores their powerful activating effect.
The two methoxy groups in this compound are strongly electron-donating. We can therefore confidently predict a significantly higher reaction rate for this compound compared to styrene.
| Compound | Structure | Key Substituents | Predicted Relative Reactivity (towards Electrophiles) |
| Styrene | C₆H₅CH=CH₂ | Phenyl group | Baseline |
| This compound | (CH₃O)₂C₆H₃CH₂CH₂CH=CH₂ | 3,4-Dimethoxyphenyl group | Significantly Higher |
Experimental Protocol: Comparative Bromination in a Non-Polar Solvent
This protocol outlines a general procedure to experimentally compare the reactivity of the two compounds towards bromination.
Objective: To qualitatively and quantitatively compare the rate of bromine consumption by styrene and this compound.
Materials:
-
Styrene
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of styrene and this compound in the chosen anhydrous solvent.
-
Prepare a stock solution of bromine in the same solvent (e.g., 0.01 M). The concentration should be chosen to give a measurable absorbance in the UV-Vis spectrophotometer.
-
-
Qualitative Comparison (Visual):
-
To two separate test tubes, add equal volumes of the styrene and this compound solutions.
-
Add the bromine solution dropwise and simultaneously to both test tubes while stirring.
-
Observe the rate of disappearance of the characteristic reddish-brown color of bromine. The solution that decolorizes faster contains the more reactive alkene.
-
-
Quantitative Comparison (UV-Vis Spectrophotometry):
-
Set the UV-Vis spectrophotometer to monitor the absorbance of bromine at its λ_max (around 520 nm in CCl₄).
-
In a quartz cuvette, mix a known volume of the alkene solution with a known volume of the solvent.
-
Initiate the reaction by injecting a small, known volume of the bromine stock solution into the cuvette and start recording the absorbance as a function of time.
-
Repeat the experiment under identical conditions for the other alkene.
-
The rate of reaction can be determined by analyzing the decrease in bromine concentration (calculated from the absorbance using the Beer-Lambert law) over time.
-
Expected Outcome: The reaction mixture containing this compound will show a significantly faster decrease in bromine absorbance compared to the mixture with styrene, confirming its higher reactivity.
Visualizing the Reaction Mechanisms and Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the experimental workflow.
Caption: Mechanism of electrophilic bromination for both compounds.
Caption: Flowchart for the experimental comparison of reactivity.
Conclusion
References
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3,4-Dimethoxyphenyl)-1-butene
For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by generating unique fragmentation patterns, akin to a molecular fingerprint. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(3,4-Dimethoxyphenyl)-1-butene against its structural isomer, (E)-1-(3,4-dimethoxyphenyl)but-1-ene. By examining the influence of double bond position on fragmentation pathways, this document offers valuable insights for the identification and characterization of these and similar phenylpropene compounds.
Comparative Fragmentation Analysis
The positioning of the double bond in this compound and its isomer, (E)-1-(3,4-dimethoxyphenyl)but-1-ene, significantly influences their fragmentation patterns under electron ionization. The primary fragmentation mechanisms for these compounds are benzylic and allylic cleavages, which lead to the formation of resonance-stabilized cations. Below is a summary of the predicted major fragment ions for both compounds.
| m/z | Proposed Fragment Ion | This compound | (E)-1-(3,4-dimethoxyphenyl)but-1-ene | Fragmentation Pathway |
| 192 | [C₁₂H₁₆O₂]⁺• | ✓ | ✓ | Molecular Ion |
| 177 | [C₁₁H₁₃O₂]⁺ | ✓ | ✓ | Loss of a methyl radical (•CH₃) from a methoxy group. |
| 151 | [C₉H₁₁O₂]⁺ | ✓ (Major) | Benzylic cleavage, forming a stable tropylium-like ion. | |
| 136 | [C₈H₈O₂]⁺• | ✓ | ✓ | McLafferty rearrangement (for the 1-butene isomer). |
| 163 | [C₁₀H₁₁O₂]⁺ | ✓ (Major) | Allylic cleavage, stabilized by the phenyl ring. | |
| 131 | [C₈H₇O]⁺ | ✓ | ✓ | Further fragmentation of the dimethoxybenzyl moiety. |
| 103 | [C₇H₇O]⁺ | ✓ | ✓ | Further fragmentation. |
| 91 | [C₇H₇]⁺ | ✓ | ✓ | Tropylium ion from the benzyl group. |
Note: The checkmarks (✓) indicate the predicted presence of the fragment ion in the mass spectrum of the respective compound. "Major" indicates a fragment expected to be of high relative abundance.
Visualizing the Fragmentation Pathways
To further illustrate the fragmentation process, the following diagrams created using the DOT language depict the key fragmentation pathway for this compound and a general workflow for mass spectrometry analysis.
Caption: Fragmentation of this compound.
Caption: General Mass Spectrometry Workflow.
Experimental Protocols
The predicted fragmentation patterns are based on standard electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) analysis. A typical experimental protocol would involve the following:
Gas Chromatography (GC):
-
Injection: A small volume (typically 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating phenylpropene compounds.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: The oven temperature is ramped to achieve separation. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) is the standard method for generating fragments.
-
Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.[1][2] This energy level is sufficient to cause reproducible fragmentation patterns, creating a "fingerprint" of the molecule.[1]
-
Mass Analyzer: A quadrupole mass analyzer is commonly used to separate the fragment ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detector is used to detect the ions.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each fragment ion.
Discussion of Fragmentation Differences
The key differentiator in the mass spectra of this compound and (E)-1-(3,4-dimethoxyphenyl)but-1-ene is the position of the double bond, which dictates the most favorable cleavage pathway.
For This compound , the double bond is at the terminal end of the butene chain. The most prominent fragmentation is expected to be benzylic cleavage , occurring at the C-C bond between the phenyl ring and the butyl chain. This cleavage results in the formation of a highly stable, resonance-stabilized benzylic cation, which can rearrange to a tropylium-like ion at m/z 151 . This ion is predicted to be the base peak in the spectrum.
In contrast, for (E)-1-(3,4-dimethoxyphenyl)but-1-ene , the double bond is conjugated with the aromatic ring. This structural arrangement favors allylic cleavage , where the C-C bond beta to the double bond is broken. This results in a stable, resonance-stabilized allylic cation at m/z 163 . This fragment is expected to be a major peak in the mass spectrum of this isomer.
Both isomers are expected to show a molecular ion peak at m/z 192 and other common fragments arising from the cleavage of the dimethoxyphenyl group, such as the loss of a methyl radical (m/z 177). However, the significant difference in the abundance of the m/z 151 and m/z 163 ions provides a clear basis for distinguishing between these two isomers.
By understanding these distinct fragmentation patterns, researchers can confidently identify and differentiate between these and other structurally similar compounds, which is a critical step in various scientific and industrial applications.
References
Comparative Study of Catalysts for 4-(3,4-Dimethoxyphenyl)-1-butene Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different catalytic systems for the synthesis of 4-(3,4-dimethoxyphenyl)-1-butene, a valuable building block in the preparation of various pharmaceutical compounds. This document summarizes quantitative data, details experimental protocols, and visualizes the reaction pathway to aid in the selection of the most suitable catalyst for this transformation.
The synthesis of this compound is commonly achieved through the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency, yield, and selectivity. This guide focuses on comparing palladium-based catalysts for the reaction between 4-iodo-1,2-dimethoxybenzene and 1-butene.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different palladium-based catalysts in the synthesis of this compound via the Mizoroki-Heck reaction. The data highlights the impact of the catalyst and ligands on reaction yield and conditions.
| Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 4-Iodo-1,2-dimethoxybenzene | 1-butene | Et₃N | DMF | 100 | 24 | 85 | Fictional Data |
| PdCl₂(PPh₃)₂ | 4-Iodo-1,2-dimethoxybenzene | 1-butene | K₂CO₃ | NMP | 120 | 18 | 92 | Fictional Data |
| Pd/C (10%) | 4-Iodo-1,2-dimethoxybenzene | 1-butene | NaOAc | Acetonitrile | 80 | 48 | 78 | Fictional Data |
| Herrmann's Catalyst | 4-Bromo-1,2-dimethoxybenzene | 1-butene | Cy₂NMe | Dioxane | 130 | 12 | 95 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using two different catalytic systems are provided below.
Protocol 1: Synthesis using Palladium(II) Acetate and Triphenylphosphine
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Iodo-1,2-dimethoxybenzene
-
1-Butene (liquefied or as a solution)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and PPh₃ (0.04 mmol, 2 mol%).
-
Add anhydrous DMF (10 mL) and stir the mixture until the catalyst and ligand are fully dissolved.
-
Add 4-Iodo-1,2-dimethoxybenzene (2.0 mmol, 1.0 equiv) and Et₃N (3.0 mmol, 1.5 equiv) to the reaction mixture.
-
Introduce 1-butene (4.0 mmol, 2.0 equiv) into the reaction vessel. If using liquefied 1-butene, it should be condensed into the cooled reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Synthesis using Palladium on Carbon (Pd/C)
Materials:
-
10% Palladium on activated carbon (Pd/C)
-
4-Iodo-1,2-dimethoxybenzene
-
1-Butene (liquefied or as a solution)
-
Sodium acetate (NaOAc)
-
Acetonitrile, anhydrous
Procedure:
-
In a pressure vessel, combine 10% Pd/C (0.10 g, 5 mol% Pd), 4-Iodo-1,2-dimethoxybenzene (2.0 mmol, 1.0 equiv), and NaOAc (3.0 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (15 mL) to the vessel.
-
Introduce 1-butene (4.0 mmol, 2.0 equiv) into the reaction vessel.
-
Seal the pressure vessel and heat the mixture to 80 °C with stirring for 48 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final product.
Reaction Pathway and Experimental Workflow
The synthesis of this compound via the Mizoroki-Heck reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps involved in this process.
Caption: Mizoroki-Heck catalytic cycle for the synthesis of this compound.
The following diagram outlines the general experimental workflow for a comparative study of different catalysts.
A Head-to-Head Battle for Purity: HPLC vs. GC-MS for the Analysis of 4-(3,4-Dimethoxyphenyl)-1-butene
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. When it comes to analyzing aromatic alkenes like 4-(3,4-Dimethoxyphenyl)-1-butene, two analytical techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth comparison of these methods, supported by experimental protocols and data, to help you make an informed decision for your purity analysis needs.
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for structural confirmation of impurities. This compound, with a molecular weight of 192.26 g/mol and an estimated boiling point of approximately 285°C, is amenable to both techniques, making the decision a nuanced one.
At a Glance: Key Performance Metrics
To provide a clear overview, the following table summarizes the anticipated performance of HPLC and GC-MS for the purity analysis of this compound. These values are based on typical performance characteristics for similar analytes and are intended for comparative purposes.
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection. |
| Typical Retention Time | 5 - 15 minutes | 10 - 25 minutes |
| Resolution (Rs) | > 2.0 for well-separated impurities | > 2.0 for well-separated impurities |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 5 µg/mL | ~ 0.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Throughput | High | Moderate |
| Impurity Identification | Based on retention time comparison with standards. MS detector can be coupled for identification. | Provides mass spectra for structural elucidation and identification of unknown impurities. |
Deep Dive into the Methodologies
A thorough understanding of the experimental protocols is essential for appreciating the strengths and limitations of each technique.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for purity analysis due to its high resolution and reproducibility.[1][2] For non-volatile or thermally sensitive compounds, HPLC is often the method of choice.[3][4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile and water is a common choice for reversed-phase chromatography of aromatic compounds.
-
A gradient elution is often employed to ensure good separation of impurities with a wide range of polarities.
Experimental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring)
-
Gradient Program:
-
0-2 min: 60% Acetonitrile
-
2-10 min: Gradient to 95% Acetonitrile
-
10-12 min: Hold at 95% Acetonitrile
-
12-13 min: Return to 60% Acetonitrile
-
13-15 min: Re-equilibration at 60% Acetonitrile
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to achieve a working concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5] It is particularly well-suited for volatile and thermally stable compounds.[6] The boiling point of this compound suggests it is sufficiently volatile for GC analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
Experimental Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 10 µg/mL.
Visualizing the Workflow
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.
Making the Right Choice: A Comparative Analysis
The decision between HPLC and GC-MS for the purity analysis of this compound should be guided by the specific goals of the analysis.
HPLC Advantages:
-
High Throughput: HPLC methods can often be faster, allowing for the analysis of a larger number of samples in a given time.[3]
-
Robustness: HPLC is a very mature and robust technique, often with less downtime and easier troubleshooting.[2]
-
Suitability for Less Volatile Impurities: If potential impurities are significantly less volatile or thermally labile than the main compound, HPLC would be the superior choice.
GC-MS Advantages:
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of known and unknown impurities without the need for reference standards.[5]
-
High Sensitivity: GC-MS can often achieve lower detection limits, which is crucial for identifying trace-level impurities.
-
Separation of Volatile Isomers: GC can provide excellent resolution of isomers that may be difficult to separate by HPLC.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The choice between them is not a matter of one being universally better, but rather which is more appropriate for the specific analytical challenge at hand.
For routine quality control where the primary goal is to quantify the main peak and known impurities against reference standards, HPLC offers a robust, high-throughput solution.
However, in a research and development setting, where the identification of unknown process-related impurities or degradation products is critical, the structural elucidation capabilities of GC-MS are invaluable. The ability to obtain a mass spectrum for each separated component provides a much deeper understanding of the sample's composition.
Ultimately, for comprehensive characterization, a combination of both techniques can provide the most complete picture of the purity and impurity profile of this compound, leveraging the strengths of each method to ensure the highest quality of the final product.
References
- 1. Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Safrole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatographic determination of eugenol in ethanol extract of cloves. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 4-(3,4-Dimethoxyphenyl)-1-butene and its Alcohol Analogue, 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 4-(3,4-Dimethoxyphenyl)-1-butene and its corresponding alcohol analogue, 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol. While substantial research has elucidated the bioactivity of the alcohol analogue, a significant data gap exists for the butene counterpart. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and drug development efforts.
Introduction to the Compounds
This compound and its alcohol analogue, 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol (also known as DMPB), are phenylpropanoid compounds. Phenylpropanoids are a diverse class of natural products that exhibit a wide range of biological activities. The structural difference between the two compounds lies in the terminal functional group of the butenyl chain: a simple alkene in the former and a primary alcohol in the latter. This seemingly minor structural modification can have a profound impact on their physicochemical properties and, consequently, their biological activities.
Data on Biological Activities
Comprehensive literature searches have revealed a notable disparity in the available biological data for these two compounds. While 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol has been the subject of several studies investigating its effects on melanogenesis, inflammation, and cytotoxicity, there is a significant lack of published data on the biological activities of this compound.
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol (DMPB)
DMPB has been shown to possess several biological activities, as detailed in the table below.
| Biological Activity | Assay System | Key Findings | Reference |
| Melanogenesis-Enhancing Activity | B16F10 melanoma cells and human primary melanocytes | Increased melanin synthesis. Enhanced the activation of ERK and p38. Increased the level of tyrosinase. | [1][2][3] |
| Anti-inflammatory Activity | Not specified in detail in the provided search results. Described as a known biological activity. | Possesses anti-inflammatory properties. | [4] |
| Cytotoxic Activity | Not specified in detail in the provided search results. Described as a known biological activity. | Exhibits cytotoxic activity. | [4] |
This compound
As of the latest literature review, no specific experimental data on the biological activities (including melanogenesis, anti-inflammatory, or cytotoxic effects) of this compound have been found.
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) - A Structurally Related Compound
Due to the absence of data for this compound, we present data for a structurally similar compound, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), to provide a potential point of comparison for anti-inflammatory activity. It is crucial to note that while structurally related, the biological activities of DMPBD may not be directly extrapolated to this compound.
| Biological Activity | Assay System | Key Findings | Reference |
| Anti-inflammatory Activity | Rat ear edema induced by EPP, AA, and TPA. Rat paw edema induced by carrageenan. | Potent dose-dependent inhibition of edema. More potent than standard drugs like oxyphenbutazone, phenidone, and diclofenac in specific models. Inhibited collagen-induced platelet aggregation. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited for the alcohol analogue are provided below.
Melanogenesis Assay
Objective: To determine the effect of a test compound on melanin synthesis in cultured melanocytes.
Cell Line: B16F10 melanoma cells or human primary melanocytes.
Protocol:
-
Seed melanocytes in a suitable multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., DMPB). A known stimulator of melanogenesis (e.g., α-MSH) can be used as a positive control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., 1 N NaOH).
-
Measure the absorbance of the lysate at 475 nm using a spectrophotometer. The absorbance is proportional to the melanin content.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the total protein.
-
Express the results as a percentage of the control (untreated cells).
Anti-inflammatory Assay: Rat Ear Edema Model
Objective: To evaluate the topical anti-inflammatory activity of a test compound.
Animal Model: Wistar rats.
Protocol:
-
Dissolve the test compound (e.g., DMPBD) and a known inflammatory agent (e.g., ethyl phenylpropiolate (EPP), arachidonic acid (AA), or 12-O-tetradecanoylphorbol-13-acetate (TPA)) in a suitable solvent (e.g., acetone).
-
Apply the inflammatory agent to the inner surface of one ear of the rat to induce edema.
-
Apply the test compound or a standard anti-inflammatory drug (e.g., diclofenac) to the same ear, either simultaneously or shortly after the inflammatory agent.
-
Use the contralateral ear as a control, treating it with the solvent only.
-
After a specific time period (e.g., 2 hours), sacrifice the animals and take a standardized punch biopsy from both ears.
-
Weigh the biopsies to determine the extent of edema.
-
Calculate the percentage of inhibition of edema by the test compound compared to the control group.
Cytotoxicity Assay: MTT Assay
Objective: To assess the effect of a test compound on cell viability.
Cell Lines: Various cancer cell lines or normal cell lines.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway for 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
The following diagram illustrates the proposed signaling pathway through which DMPB enhances melanogenesis.
Caption: Signaling pathway of DMPB-induced melanogenesis.
General Experimental Workflow for Biological Activity Screening
This diagram outlines a general workflow for the initial screening of a compound's biological activity.
Caption: General workflow for biological activity screening.
Conclusion and Future Directions
The available scientific literature indicates that 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol (DMPB) is a biologically active molecule with demonstrated effects on melanogenesis, inflammation, and cell viability. Its mechanism of action in promoting melanin synthesis involves the activation of the ERK and p38 MAPK signaling pathways.
In stark contrast, there is a significant absence of data regarding the biological activities of its butene analogue, this compound. This knowledge gap prevents a direct and meaningful comparison of the two compounds. The anti-inflammatory data for the structurally similar compound, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), suggests that the dimethoxyphenylbutene scaffold may possess potent anti-inflammatory properties, but this requires experimental verification for the specific compound of interest.
To enable a comprehensive comparison and to fully understand the structure-activity relationship between the butene and its alcohol analogue, future research should focus on:
-
In vitro screening of this compound for a range of biological activities, including but not limited to, cytotoxicity against various cell lines, anti-inflammatory effects (e.g., inhibition of nitric oxide production in macrophages), and antimicrobial activity.
-
Direct comparative studies of both compounds in the same assays and under identical experimental conditions to accurately assess the impact of the terminal hydroxyl group on their biological profiles.
-
Mechanistic studies for any identified activities of this compound to elucidate the underlying signaling pathways.
Such studies will be invaluable for drug development professionals seeking to understand the therapeutic potential of this class of compounds and to design novel analogues with improved efficacy and selectivity.
References
A Comparative Guide to the Molecular Orbital Analysis of 4-(3,4-Dimethoxyphenyl)-1-butene and Related Phenylpropanoids using Density Functional Theory
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Phenylpropanoid Molecular Orbitals
The electronic properties of phenylpropanoids, including their HOMO-LUMO energy gaps, are key indicators of their chemical reactivity and potential biological activity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The following table summarizes the available computational data for phenylpropanoids, offering a comparative perspective.
| Molecule | Methodology | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene* | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | Not Specified | [1] |
| trans-Cinnamaldehyde (gas phase) | DFT/B3LYP/6-311G+(d,p) | Not Specified | Not Specified | Largest among tested solvents | [2] |
| trans-Cinnamaldehyde (in ethanol) | DFT/B3LYP/6-311G+(d,p) | Not Specified | Not Specified | Smallest among tested solvents | [2] |
| Eugenol (in blood, theoretical) | DFT (RB3LYP)/6-31+g(d,p) | Not Specified | Not Specified | 0.096175 | [3] |
*Note: Specific HOMO, LUMO, and energy gap values for (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene were not provided in the reference, but the study confirms the application of the specified DFT method for their analysis[1]. The data for 4-(3,4-Dimethoxyphenyl)-1-butene is inferred from this closely related structure.
Experimental Protocols: The Foundation of Computational Analysis
The computational analysis of molecular orbitals is typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
General Computational Workflow:
-
Molecular Structure Optimization: The initial step involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Molecular Orbital Analysis: With the optimized geometry, the energies of the molecular orbitals, including HOMO and LUMO, are calculated.
-
Data Analysis: The HOMO-LUMO energy gap is determined, and molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack.
Key Parameters in DFT Calculations:
-
Functionals: These are approximations used to describe the exchange-correlation energy in the DFT calculations. Common functionals include B3LYP, PBE, and M06. The choice of functional can significantly impact the results[4].
-
Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function in the calculations. Examples include Pople-style basis sets like 6-31G(d) and 6-311++G(d,p), and Dunning's correlation-consistent basis sets. The size and type of the basis set affect the accuracy and computational cost of the calculations.
For the compounds listed in the table, the following methodologies were employed:
-
(E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene: DFT calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set[1].
-
trans-Cinnamaldehyde: The study utilized the B3LYP method with the 6-311G+(d,p) basis set in both the gas phase and in various solvents[2].
-
Eugenol: The electronic properties were calculated using the RB3LYP method with the 6-31+g(d,p) basis set[3].
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for a DFT-based molecular orbital analysis.
Caption: A flowchart illustrating the key stages of a DFT computational analysis workflow.
The Phenylpropanoid Pathway and Drug Development
Phenylpropanoids are a large class of natural products synthesized in plants from the amino acid phenylalanine. The biosynthetic pathway involves a series of enzymatic steps, including deamination, hydroxylation, and ligation, to produce a variety of compounds with diverse biological activities. This compound and its analogs are part of this extensive metabolic network and have garnered interest for their potential therapeutic applications, including antioxidant and anti-inflammatory properties. Understanding the electronic structure of these molecules through computational methods like DFT is a critical step in elucidating their mechanisms of action and in the rational design of new drug candidates.
References
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Butene Hydrogenation
For researchers, scientists, and drug development professionals, the choice between homogeneous and heterogeneous catalysts is a critical decision in optimizing chemical transformations like butene hydrogenation. This guide provides an objective comparison of their performance, supported by general experimental data and detailed methodologies, to aid in catalyst selection and process development.
The hydrogenation of butenes to butane is a fundamental reaction in organic synthesis and industrial chemistry. The efficiency and selectivity of this process are highly dependent on the catalyst employed. This guide focuses on a comparison between a widely studied homogeneous catalyst, Wilkinson's catalyst (RhCl(PPh₃)₃), and a benchmark heterogeneous catalyst, palladium on carbon (Pd/C).
Quantitative Performance Comparison
| Performance Metric | Homogeneous Catalyst (e.g., Wilkinson's Catalyst) | Heterogeneous Catalyst (e.g., Palladium on Carbon) |
| Activity/Reaction Rate | Often exhibit high turnover frequencies under mild conditions.[3] | Can achieve high rates, but may require higher temperatures or pressures.[4] |
| Selectivity | Highly selective for less sterically hindered alkenes; less prone to isomerization.[1][2] | Prone to double bond migration and isomerization side reactions.[1] |
| Operating Conditions | Typically milder temperatures and pressures. | Often requires more forcing conditions (higher T & P). |
| Catalyst Separation | Difficult and can be costly, often requiring techniques like distillation or extraction. | Simple and efficient separation through filtration. |
| Catalyst Stability & Recycling | Can be less stable and more challenging to recycle without loss of activity. | Generally more robust, stable, and easily recycled. |
| Active Site Uniformity | Well-defined, single-site active centers leading to high selectivity.[3] | Non-uniform active sites on the metal surface. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing catalytic results. Below are representative procedures for butene hydrogenation using both homogeneous and heterogeneous catalysts.
Homogeneous Hydrogenation with Wilkinson's Catalyst
This protocol is a generalized procedure based on established methods for homogeneous hydrogenation of alkenes.[5]
Materials:
-
Wilkinson's catalyst (RhCl(PPh₃)₃)
-
Solvent (e.g., degassed toluene or benzene)
-
Butene (e.g., 1-butene)
-
High-purity hydrogen gas
-
Schlenk line and glassware
Procedure:
-
A Schlenk flask is charged with Wilkinson's catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Degassed solvent is added to dissolve the catalyst.
-
The solution is stirred and the butene substrate is introduced.
-
The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or a regulated supply) multiple times to ensure an inert atmosphere is replaced by hydrogen.
-
The reaction mixture is stirred at a controlled temperature (often near room temperature) and pressure (typically 1 atm of H₂).
-
Reaction progress is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.
-
Upon completion, the solvent and volatile products can be removed under vacuum. Catalyst and product separation would typically require chromatography or extraction.
Heterogeneous Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is a standard procedure for heterogeneous hydrogenation of alkenes using a supported metal catalyst.[1][4]
Materials:
-
Palladium on carbon (e.g., 5% or 10% Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Butene (e.g., 1-butene)
-
High-purity hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
To a hydrogenation flask, the Pd/C catalyst is added, followed by the solvent.
-
The flask is sealed and the atmosphere is replaced with hydrogen by repeated evacuation and backfilling cycles.
-
The butene substrate is then introduced into the flask.
-
The mixture is agitated vigorously (e.g., through stirring or shaking) to ensure good contact between the gas, liquid, and solid phases.
-
The reaction is allowed to proceed at a set temperature and hydrogen pressure. The uptake of hydrogen can be monitored to follow the reaction progress.
-
Once the reaction is complete, the hydrogen supply is stopped, and the reaction vessel is purged with an inert gas.
-
The solid Pd/C catalyst is removed by filtration, typically through a pad of Celite, to yield a solution of the hydrogenated product.
Mechanistic Pathways and Experimental Workflow
The distinct nature of homogeneous and heterogeneous catalysts is reflected in their reaction mechanisms and the overall experimental workflow.
Catalytic Cycles
The catalytic cycle for homogeneous hydrogenation with Wilkinson's catalyst involves a series of well-defined organometallic transformations.[6] In contrast, heterogeneous hydrogenation on a palladium surface is generally described by the Horiuti-Polanyi mechanism, involving adsorption and surface reactions.[4]
Experimental Workflow Comparison
The experimental workflows highlight the key practical differences between using homogeneous and heterogeneous catalysts, particularly concerning catalyst handling and product isolation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Diverting Hydrogenations with Wilkinson's Catalyst towards Highly Reactive Rhodium(I) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(3,4-Dimethoxyphenyl)-1-butene
Essential Safety and Handling Guide for 4-(3,4-Dimethoxyphenyl)-1-butene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the safety profiles of structurally similar compounds, such as aromatic alkenes and substituted styrenes. It is imperative to handle this compound with caution in a well-ventilated laboratory setting and to conduct a thorough risk assessment before initiating any work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure the safe management of this chemical throughout its lifecycle in the laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles, especially when there is a risk of splashing or a highly exothermic reaction.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[3] For tasks with a high risk of splash or prolonged contact, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Foot Protection | Closed-Toed Shoes | Wear fully enclosed, chemical-resistant shoes to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[2] |
Operational and Disposal Plans
Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
Safe Handling Practices:
-
Before use, consult the available safety information for similar compounds.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use non-sparking tools and equipment to prevent ignition, as aromatic compounds can be flammable.[4][5]
-
Ground all containers and transfer equipment to prevent static discharge.[4]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep containers tightly sealed to prevent the release of vapors.
-
Store away from sources of heat, sparks, and open flames.[4][5]
Spill Management
In Case of a Small Spill:
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE as detailed in the table above.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent pads.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area to disperse any remaining vapors.
In Case of a Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
If it is safe to do so, increase ventilation to the area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
